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Core Science & Biosynthesis

Foundational

Synthesis Pathways for Deuterated Umeclidinium Bromide Isotopes: A Technical Whitepaper

Executive Summary Umeclidinium bromide is a potent, long-acting muscarinic receptor antagonist (LAMA) utilizing a quinuclidine core, clinically indicated for the maintenance treatment of chronic obstructive pulmonary dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Umeclidinium bromide is a potent, long-acting muscarinic receptor antagonist (LAMA) utilizing a quinuclidine core, clinically indicated for the maintenance treatment of chronic obstructive pulmonary disease (COPD)[1]. As the pharmaceutical industry increasingly turns to isotopic labeling to modulate pharmacokinetic profiles and develop ultra-stable bioanalytical internal standards, the synthesis of deuterated umeclidinium isotopes (e.g., Umeclidinium-d5 and Umeclidinium-d10) has become a critical area of focus[2].

This whitepaper details the causality-driven synthetic pathways for deuterated umeclidinium bromide. By integrating green chemistry principles with precision isotopic quaternization, we outline a self-validating workflow that maximizes yield, minimizes dimer byproducts, and ensures high isotopic purity.

Pharmacokinetic Rationale for Isotopic Labeling

In vitro and in vivo data demonstrate that umeclidinium is primarily metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme and serves as a substrate for the P-glycoprotein (P-gp) transporter. The primary metabolic routes are oxidative, specifically targeting the molecule via hydroxylation and O-dealkylation[1].

By selectively replacing protium with deuterium at these metabolic soft spots—most notably the benzyl ether moiety—researchers can exploit the Kinetic Isotope Effect (KIE) . The C-D bond possesses a lower zero-point energy than the C-H bond, requiring greater activation energy for CYP2D6-mediated cleavage. Consequently, deuterated isotopes like Umeclidinium-d5 are highly sought after as internal standards for LC-MS/MS quantitative analysis, ensuring that the tracer behaves identically to the parent drug during extraction and chromatography while remaining mass-resolved[3].

Metabolism Umeclidinium Umeclidinium Bromide (Parent API) CYP2D6 CYP2D6 Enzyme (Oxidative Metabolism) Umeclidinium->CYP2D6 Rapid Oxidation Metabolites O-dealkylated & Hydroxylated Metabolites CYP2D6->Metabolites High Clearance KIE Kinetic Isotope Effect (C-D Bond Stability) CYP2D6->KIE Slower Cleavage Deuterated Umeclidinium-d5 (Isotopic Labeling) Deuterated->CYP2D6 Modulated Substrate KIE->Metabolites Reduced Clearance

Fig 1: CYP2D6-mediated metabolism of umeclidinium and the kinetic isotope effect of deuteration.

Retrosynthetic Analysis & Process Optimization

The synthesis of umeclidinium bromide relies on the stepwise construction of a 1-azabicyclo[2.2.2]octane (quinuclidine) core, functionalization with a diphenylmethanol group, and a final quaternization step[4].

Historically, the initial N-alkylation of ethyl isonipecotate utilized potassium carbonate (K2CO3) in acetone. However, this heterogeneous basic environment suffered from biphasic mass-transfer limitations, leading to poor yields and the formation of diethyl 1,1′-(ethane-1,2-diyl)bis(piperidine-4-carboxylate) dimer byproducts[5]. Transitioning to a homogeneous organic base like triethylamine (TEA) fundamentally alters the reaction kinetics, significantly improving the yield. Furthermore, replacing toxic solvents (acetonitrile/chloroform) with water in the final quaternization step not only aligns with green chemistry standards but actively drives the precipitation of the highly polar quaternary ammonium salt[5].

Quantitative Process Optimization Data
Reaction StepTraditional ConditionOptimized ConditionYield ImprovementMechanistic Advantage
N-Alkylation (Step 1) K2CO3 in AcetoneTEA in Acetone38.6% → 65.6%Homogeneous base prevents biphasic limits, suppressing dimer byproduct formation.
Quaternization (Final) Acetonitrile / CHCl3Water (Green Solvent)~10.0% → 37.8% (Overall)High polarity of water drives quantitative precipitation of the quaternary ammonium API.

Detailed Step-by-Step Methodologies

The following self-validating protocol outlines the synthesis of Umeclidinium-d5 bromide , utilizing a deuterated benzyl alkylating agent. Every phase includes In-Process Controls (IPCs) to ensure the system's integrity before progressing.

Phase 1: Synthesis of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate
  • Reactor Charging: Charge a dry, nitrogen-purged reactor with ethyl isonipecotate (1.0 eq) and anhydrous acetone.

  • Base Addition: Add triethylamine (TEA) (1.5 eq). Causality: TEA acts as a homogeneous acid scavenger, accelerating the N-alkylation kinetics without the surface-area limitations of solid K2CO3[5].

  • Alkylation: Dropwise addition of 1-bromo-2-chloroethane (1.2 eq) at 0°C, followed by warming to room temperature.

  • IPC Check: Monitor via GC-MS. Validation: Proceed only when the unreacted ethyl isonipecotate peak area is <2%.

Phase 2: Intramolecular Cyclization (Quinuclidine Core Formation)
  • Solvent Swap: Concentrate the Phase 1 mixture in vacuo and reconstitute in anhydrous tetrahydrofuran (THF).

  • Enolate Formation: Cool the reactor to -78°C. Slowly add Lithium diisopropylamide (LDA) (1.1 eq). Causality: LDA is a strong, sterically hindered base. It selectively deprotonates the α -carbon of the ester without acting as a nucleophile, forming an enolate[4].

  • SN2 Ring Closure: The enolate undergoes a rapid intramolecular SN2 displacement of the pendant chloride, yielding the rigid 1-azabicyclo[2.2.2]octane bicyclic system.

  • IPC Check: Quench a 1 mL aliquot in D2O. Validation: 1H-NMR must confirm the disappearance of the acyclic α -protons.

Phase 3: Diphenylmethanol Functionalization
  • Nucleophilic Addition: To the intermediate from Phase 2, add Phenyllithium (PhLi) (2.5 eq) at -20°C[6].

  • Mechanistic Action: Two equivalents of the organolithium reagent attack the ester carbonyl sequentially, forming the tertiary alcohol (1-azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol).

  • Workup: Quench with saturated NH4Cl, extract with ethyl acetate, and crystallize the intermediate.

  • IPC Check: HPLC-UV analysis. Validation: Confirm the complete absence of the intermediate ketone species.

Phase 4: Isotopic Quaternization (Green Chemistry Approach)
  • Aqueous Suspension: Suspend the purified diphenylmethanol intermediate in highly purified water[5].

  • Isotopic Alkylation: Add ((2-bromoethoxy)methyl)benzene-d5 (1.2 eq). This reagent carries five deuterium atoms on the benzyl ring[2].

  • Reflux & Precipitation: Heat the mixture to reflux. Causality: The tertiary amine of the quinuclidine core acts as the nucleophile. The highly polar aqueous environment capitalizes on the hydrophobic effect to drive the SN2 reaction. Upon cooling, the resulting quaternary ammonium bromide salt (Umeclidinium-d5) naturally precipitates out of the aqueous phase, driving the equilibrium forward and bypassing complex chromatography[5].

  • Final IPC & Release:

    • Isotopic Purity: Validate via 1H-NMR by the total absence of benzyl aromatic protons (7.3–7.5 ppm).

    • Mass Confirmation: High-Resolution Mass Spectrometry (HRMS) must show the expected M+5 mass shift corresponding to the intact d5-isotope[3].

Synthesis Step1 Ethyl Isonipecotate + 1-Bromo-2-chloroethane Step2 Ethyl 1-(2-chloroethyl) piperidine-4-carboxylate Step1->Step2 TEA (Acid Scavenger) Step3 Intramolecular Cyclization (LDA, THF, -78°C) Step2->Step3 Enolate Formation Step4 1-azabicyclo[2.2.2]octane core intermediate Step3->Step4 SN2 Ring Closure Step5 Grignard/PhLi Addition (Diphenylmethanol formation) Step4->Step5 Nucleophilic Addition Step6 Quaternization (d5-benzyl alkylating agent) Step5->Step6 Intermediate Isolation Product Umeclidinium-d5 Bromide (High Purity API) Step6->Product Green Solvent (H2O)

Fig 2: Step-by-step synthesis pathway for deuterated umeclidinium bromide isotopes.

References

  • Title : INCRUSE ELLIPTA (umeclidinium inhalation powder) Full Prescribing Information | Source : U.S. Food and Drug Administration (FDA) | URL :[Link]

  • Title : A More Sustainable Process for Preparation of the Muscarinic Acetylcholine Antagonist Umeclidinium Bromide | Source : PubMed (NIH) | URL :[Link]

  • Title: US10759801B2 - Process for the preparation of umeclidinium bromide | Source: Google Patents | URL
  • Title : Convenient new synthesis of umeclidinium bromide | Source : Taylor & Francis Online | URL :[Link]

Sources

Exploratory

Umeclidinium-d10 Bromide: Comprehensive Specifications and Bioanalytical Applications in Mass Spectrometry

Executive Summary In the landscape of respiratory pharmacology, Umeclidinium bromide has emerged as a highly potent, long-acting muscarinic antagonist (LAMA) critical for the maintenance treatment of Chronic Obstructive...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of respiratory pharmacology, Umeclidinium bromide has emerged as a highly potent, long-acting muscarinic antagonist (LAMA) critical for the maintenance treatment of Chronic Obstructive Pulmonary Disease (COPD) and asthma. As clinical development and therapeutic drug monitoring (TDM) demand increasingly precise pharmacokinetic (PK) profiling, the necessity for robust bioanalytical quantification has driven the adoption of stable isotope-labeled internal standards (SIL-IS).

This technical guide provides an in-depth analysis of Umeclidinium-d10 bromide , detailing its physicochemical specifications, pharmacological mechanism, and its critical role as an internal standard in self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.

Chemical Identity and Physicochemical Specifications

Umeclidinium-d10 bromide is the deuterium-labeled analog of Umeclidinium bromide. The incorporation of ten deuterium atoms provides a precise mass shift of approximately +10 Daltons (Da).

Causality of Isotopic Design: In mass spectrometry, natural isotopic distributions (due to naturally occurring 13 C, 15 N, and 18 O) create an isotopic envelope (M+1, M+2, M+3 peaks). A mass shift of +10 Da guarantees that the internal standard's signal is completely isolated from the natural isotopic envelope of the unlabeled analyte. This eliminates isotopic cross-talk and ensures high-fidelity quantification at the lower limit of quantification (LLOQ)[1].

Table 1: Umeclidinium-d10 Bromide Specifications
ParameterSpecificationAnalytical Significance
Unlabeled CAS Number 869113-09-7[2]Reference identifier for the base compound structure.
Molecular Formula C 29​ H 24​ D 10​ BrNO 2​ [3]Defines the exact isotopic substitution pattern.
Molecular Weight 518.55 g/mol [4]+10.06 g/mol shift compared to the unlabeled salt (508.49 g/mol ).
Monoisotopic Mass (Cation) ~438.32 m/zThe target precursor ion for positive Electrospray Ionization (ESI+).
Target Affinity (Ki) 0.05 to 0.16 nM (M1-M5)[2]Retains identical receptor binding kinetics to the unlabeled drug.
Purity Requirement ≥ 98% (Isotopic & Chemical)[4]Prevents baseline noise and unlabelled analyte contamination.

Pharmacological Mechanism of Action

Umeclidinium bromide exerts its bronchodilatory effects by acting as a competitive, reversible antagonist at muscarinic acetylcholine receptors (mAChRs), specifically targeting the M3 receptor subtype located on airway smooth muscle cells[5].

Under normal physiological conditions, the binding of acetylcholine to M3 receptors activates Gq-proteins, triggering the Phospholipase C (PLC) pathway. This leads to the generation of Inositol trisphosphate (IP 3​ ), which induces the release of intracellular calcium (Ca 2+ ), ultimately causing smooth muscle contraction and bronchoconstriction. Umeclidinium competitively blocks this interaction, exhibiting slow dissociation kinetics from the M3 receptor, which provides its 24-hour duration of action[6].

G ACh Acetylcholine M3 M3 Muscarinic Receptor ACh->M3 Binds Gq Gq Protein Activation M3->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Contraction Airway Smooth Muscle Contraction Ca2->Contraction Umeclidinium Umeclidinium (LAMA) Umeclidinium->M3 Competitive Inhibition

Diagram 1: Signaling pathway of M3 receptor activation and competitive inhibition by Umeclidinium.

Bioanalytical Application: LC-MS/MS Protocol

In clinical pharmacokinetics, Umeclidinium plasma concentrations often fall into the low picogram-per-milliliter (pg/mL) range[7]. At these trace levels, biological matrices (like plasma lipids and proteins) cause significant ion suppression during Electrospray Ionization (ESI).

According to FDA M10 bioanalytical guidelines, a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating these matrix effects[1]. Because Umeclidinium-d10 shares the exact physicochemical properties of the analyte, it co-elutes chromatographically and experiences identical ion suppression. By calculating the peak area ratio of Analyte/IS, the method becomes a self-validating system —any signal loss due to matrix interference is mathematically normalized.

Step-by-Step Self-Validating Extraction Workflow

The following protocol outlines a high-throughput protein precipitation (PPT) method for extracting Umeclidinium from human plasma[7].

  • Sample Aliquoting: Transfer 100 µL of human plasma (containing K2EDTA anticoagulant) into a 96-well collection plate.

  • Internal Standard Spiking: Add 10 µL of Umeclidinium-d10 working solution (e.g., 500 pg/mL in 50% methanol) to all wells except matrix blanks. Causality: Spiking early ensures the IS undergoes the exact same extraction losses as the endogenous analyte.

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to denature plasma proteins.

  • Agitation and Centrifugation: Vortex the plate at 1000 RPM for 5 minutes, then centrifuge at 4000 × g for 10 minutes at 4°C. Causality: Cold temperatures prevent the degradation of the analyte while forcing the precipitation of large macromolecules.

  • Supernatant Transfer: Transfer 200 µL of the clear supernatant to a clean 96-well plate and dilute with 200 µL of ultra-pure water. Causality: Diluting the organic extract improves peak shape by matching the injection solvent strength to the initial LC mobile phase conditions.

LC-MS/MS Instrumental Parameters
  • Analytical Column: C18 Reverse-Phase Column (e.g., 50 × 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

Multiple Reaction Monitoring (MRM) Transitions:

  • Umeclidinium (Unlabeled): m/z 428.3 → 96.1[8]

  • Umeclidinium-d10 (IS): m/z 438.3 → 96.1

(Note: The 96.1 m/z product ion corresponds to the stable quinuclidine ring fragment, which remains un-deuterated during collision-induced dissociation).

Workflow Step1 1. Plasma Sample Collection Step2 2. Spike with Umeclidinium-d10 (IS) Step1->Step2 Step3 3. Protein Precipitation (Acetonitrile) Step2->Step3 Step4 4. Centrifugation & Supernatant Extraction Step3->Step4 Step5 5. LC Separation (C18 Column) Step4->Step5 Step6 6. ESI+ Ionization Step5->Step6 Step7 7. MS/MS MRM Detection (Analyte: 428->96 | IS: 438->96) Step6->Step7 Step8 8. Ratio-based Quantification Step7->Step8

Diagram 2: Self-validating LC-MS/MS bioanalytical workflow using Umeclidinium-d10.

System Suitability and Self-Validation Metrics

To ensure the integrity of the protocol, the system must validate itself continuously during a run:

  • IS Response Monitoring: The absolute peak area of Umeclidinium-d10 must not deviate by more than ±15% across all clinical samples, calibrators, and Quality Control (QC) samples. A drop beyond this threshold flags severe matrix suppression or an extraction failure, automatically invalidating the specific sample.

  • Parallelism: The response ratio (Analyte Area / IS Area) must remain linear ( R2≥0.995 ) across the dynamic range (e.g., 20 pg/mL to 20,000 pg/mL)[7].

References

  • BDG Synthesis. Umeclidinium-d10 Bromide | CAS Number: 869113-09-7 (unlabelled). Retrieved from [Link]

  • Alta Scientific. Umeclidinium-D10 Specification. Retrieved from[Link]

  • NIH / PubMed Central. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Retrieved from [Link]

  • European Respiratory Society. The mode of action of anticholinergics in asthma. Retrieved from [Link]

  • ResearchGate. Proposed mechanisms of action of the long-acting MR agonist UMEC and the long-acting β2R agonist VI. Retrieved from[Link]

  • Ovid. Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of Umeclidinium. Retrieved from [Link]

  • PLOS One. Safety, Tolerability, Pharmacodynamics and Pharmacokinetics of Umeclidinium and Vilanterol Alone and in Combination: A Randomized Crossover Trial. Retrieved from [Link]

Sources

Foundational

The Pharmacological Profile and Bioanalytical Utility of Umeclidinium-d10 Bromide in Respiratory Research

Executive Summary Umeclidinium bromide is a highly potent, long-acting muscarinic antagonist (LAMA) utilized primarily in the maintenance treatment of chronic obstructive pulmonary disease (COPD) (1)[1]. While the clinic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Umeclidinium bromide is a highly potent, long-acting muscarinic antagonist (LAMA) utilized primarily in the maintenance treatment of chronic obstructive pulmonary disease (COPD) (1)[1]. While the clinical efficacy of the unlabeled compound is well-established, advancing respiratory research—particularly in tissue distribution, pharmacokinetic (PK) profiling, and receptor occupancy studies—demands rigorous, artifact-free quantification.

To achieve this, umeclidinium-d10 bromide serves as the gold-standard stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) (2)[2]. By incorporating ten deuterium atoms, this isotopologue provides a self-validating bioanalytical system that mathematically nullifies matrix effects and ion suppression, ensuring absolute quantitative precision in complex biological matrices like lung homogenates and plasma.

Pharmacodynamics: Mechanism of Action at Muscarinic Receptors

Umeclidinium exerts its pharmacological effects by competitively and reversibly inhibiting the binding of the endogenous neurotransmitter acetylcholine to muscarinic receptors (3)[3]. The human airway is predominantly regulated by the M3 receptor subtype, located on airway smooth muscle cells. When activated by acetylcholine, the M3 receptor couples to Gq proteins, triggering phospholipase C (PLC) activation, inositol triphosphate (IP3) production, and subsequent intracellular calcium release, culminating in bronchoconstriction (4)[4].

Umeclidinium demonstrates sub-nanomolar binding affinity across all five cloned human muscarinic receptor subtypes (M1–M5) (5)[5]. However, its therapeutic utility as a LAMA is driven by its exceptionally slow functional reversibility at the M3 receptor, which ensures sustained bronchodilation over a 24-hour period following inhalation (6)[6].

Table 1: Binding Affinities ( Ki​ ) of Umeclidinium Bromide for Human Muscarinic Receptors
Receptor SubtypePrimary Location Ki​ (nM)Functional Consequence of Antagonism
M1 Parasympathetic ganglia0.16Decreased cholinergic neurotransmission
M2 Cardiac tissue, presynaptic nerves0.15Loss of negative feedback on ACh release
M3 Airway smooth muscle, glands0.06 Potent bronchodilation, reduced mucus
M4 Central nervous system0.05Minimal systemic effect (poor CNS penetration)
M5 Central nervous system0.13Minimal systemic effect (poor CNS penetration)

Data aggregated from in vitro radioligand binding assays (7)[7].

M3_Signaling ACh Acetylcholine (Endogenous Agonist) M3 M3 Muscarinic Receptor (Airway Smooth Muscle) ACh->M3 Binds & Activates Ume Umeclidinium (Competitive Antagonist) Ume->M3 Blocks Binding (High Affinity) Dilation Bronchodilation (Muscle Relaxation) Ume->Dilation Inhibits Pathway Gq Gq Protein Activation M3->Gq Agonist Pathway PLC Phospholipase C (PLC) Activation Gq->PLC IP3 IP3 Production & Ca2+ Release PLC->IP3 Contraction Bronchoconstriction (Muscle Contraction) IP3->Contraction

Figure 1: Mechanism of action of umeclidinium at the M3 muscarinic receptor pathway.

The Bioanalytical Imperative: Why Umeclidinium-d10?

In respiratory pharmacokinetics, quantifying inhaled drugs is notoriously difficult. Umeclidinium has an absolute inhaled bioavailability of only ~13%, rapid tissue distribution (Volume of Distribution = 86 L), and high plasma protein binding (89–94%) (8)[8]. Consequently, systemic concentrations often fall into the low picogram-per-milliliter (pg/mL) range.

When analyzing lung tissue homogenates via LC-MS/MS, endogenous phospholipids co-elute with the analyte, causing severe ion suppression in the electrospray ionization (ESI) source. Umeclidinium-d10 bromide solves this through isotopic dilution. Because it shares the exact pKa​ , lipophilicity, and chromatographic retention time as the unlabeled drug, it experiences the exact same matrix-induced ionization alterations. By calculating the ratio of the analyte peak area to the IS peak area, the matrix effect is mathematically canceled out.

Table 2: Physicochemical Comparison for Mass Spectrometry
PropertyUmeclidinium (Analyte)Umeclidinium-d10 (Internal Standard)Bioanalytical Significance
Molecular Formula C29​H34​NO2+​ C29​H24​D10​NO2+​ +10 Da mass shift prevents isotopic cross-talk.
Monoisotopic Mass ~428.26 Da~438.32 DaDistinct precursor ions for MRM selection.
Retention Time (RP-LC) Identical ( tR​ )Identical ( tR​ )Ensures identical exposure to co-eluting matrix.
Ionization Efficiency EquivalentEquivalentNormalizes ESI source fluctuations.

Field-Proven Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed with strict causality. Every reagent and step must serve a distinct, validating purpose.

Protocol A: Radioligand Binding Assay for Receptor Affinity

To validate the Ki​ of umeclidinium, a competitive binding assay utilizing [3H] -N-methyl scopolamine (NMS) is employed (9)[9].

  • Causality for Assay Choice: We utilize a Scintillation Proximity Assay (SPA) for M1–M3 receptors because their high expression allows for a wash-free, high-throughput homogeneous format. For M4–M5, a traditional filtration assay is used to maximize the signal-to-noise ratio in lower-expressing cell lines.

  • Step 1 (Membrane Prep): Incubate CHO cell membranes expressing human M1–M3 receptors with wheat germ agglutinin (WGA) SPA beads in 50 mM HEPES buffer (pH 7.4) at 4°C for 30 minutes. Logic: WGA binds the glycosylated residues of the receptor membranes, tethering them to the scintillant beads.

  • Step 2 (Competition): Add 0.5 nM [3H] -NMS and varying concentrations of umeclidinium (0.01–300 nM) in a 96-well OptiPlate. Incubate for 2 hours at room temperature.

  • Step 3 (Validation Control): In parallel wells, determine non-specific binding by adding a saturating concentration (0.3 μ M) of the non-selective antagonist atropine. Logic: This isolates the specific receptor-mediated signal from background noise.

  • Step 4 (Detection): Centrifuge plates at 2000g for 5 minutes and measure radioactivity. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: LC-MS/MS Quantification Workflow in Lung Tissue
  • Step 1 (Homogenization & Spiking): Homogenize 50 mg of lung tissue in 50:50 Methanol:Water using bead-beating. Immediately spike the homogenate with a known concentration (e.g., 10 ng/mL) of umeclidinium-d10 . Logic: Spiking before extraction ensures the IS accounts for any physical loss of the analyte during subsequent sample prep.

  • Step 2 (Solid-Phase Extraction - SPE): Load the sample onto a Mixed-Mode Cation Exchange (MCX) cartridge. Logic: Umeclidinium is a quaternary ammonium compound (permanently positively charged) (10)[10]. MCX strongly retains the drug via ionic interactions while neutral lipids and phospholipids are washed away with 2% formic acid in methanol.

  • Step 3 (Elution): Elute the target analytes using 5% ammonium hydroxide in methanol, evaporate under nitrogen, and reconstitute in the mobile phase.

  • Step 4 (LC-MS/MS Analysis): Inject onto a C18 UHPLC column. Detect using positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode. Track the transition m/z 428.3 170.1 for umeclidinium and m/z 438.3 180.1 for umeclidinium-d10.

LC_MS_Workflow Sample Lung Tissue Homogenate Spike Spike IS: Umeclidinium-d10 Sample->Spike 1. Preparation SPE Solid-Phase Extraction (MCX) Spike->SPE 2. Extraction LC UHPLC Separation SPE->LC 3. Chromatography ESI Electrospray Ionization (ESI+) LC->ESI 4. Ionization MSMS Tandem Mass Spec (MRM Mode) ESI->MSMS 5. Detection Quant Ratio: Analyte / IS Area MSMS->Quant 6. Data Analysis

Figure 2: Self-validating LC-MS/MS bioanalytical workflow utilizing umeclidinium-d10.

Pharmacokinetics and Metabolic Profiling

Accurate quantification using umeclidinium-d10 has elucidated the drug's metabolic fate. In vitro and in vivo models confirm that umeclidinium is primarily metabolized by the hepatic enzyme CYP2D6 via oxidative pathways (hydroxylation and O-dealkylation), followed by glucuronidation (11)[11]. Furthermore, it is a known substrate for the P-glycoprotein (P-gp) efflux transporter. Co-administration with strong P-gp inhibitors (e.g., verapamil) results in an approximate 1.4-fold increase in the Area Under the Curve (AUC), a shift easily mapped during preclinical trials using SIL-IS methodologies (1)[1].

Conclusion

The integration of umeclidinium-d10 bromide into respiratory research pipelines transcends basic analytical chemistry; it is a fundamental requirement for maintaining scientific integrity. By providing an absolute baseline that corrects for the chaotic variables of tissue extraction and mass spectrometric ionization, researchers can confidently map the pharmacodynamics and pharmacokinetics of this critical COPD therapeutic.

References

  • NCATS Inxight Drugs: UMECLIDINIUM BROMIDE. Available at: [Link]

  • U.S. Food and Drug Administration (FDA): NDA 205382Orig1s000. Available at: [Link]

  • PatSnap Synapse: What is the mechanism of Umeclidinium Bromide? Available at: [Link]

  • Therapeutic Goods Administration (TGA): Umeclidinium bromide. Available at: [Link]

  • GlaxoSmithKline (GSK): Version: GDS08/IPI009. Available at: [Link]

  • Getz Pharma: Vilanto-U Range Leaflet. Available at: [Link]

  • PubChem (NIH): Umeclidinium | C29H34NO2+ | CID 11519070. Available at:[Link]

  • ERS Publications: Early View. Available at: [Link]

Sources

Exploratory

Advanced Characterization and Isotopic Purity Analysis of Umeclidinium-d10 for Regulated Bioanalysis

Executive Summary Umeclidinium is a potent, long-acting muscarinic receptor antagonist (LAMA) utilized primarily in the management of chronic obstructive pulmonary disease (COPD)[1]. In clinical and nonclinical pharmacok...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Umeclidinium is a potent, long-acting muscarinic receptor antagonist (LAMA) utilized primarily in the management of chronic obstructive pulmonary disease (COPD)[1]. In clinical and nonclinical pharmacokinetic (PK) studies, quantifying umeclidinium in biological matrices requires ultra-sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies, often achieving a lower limit of quantification (LLOQ) in the low pg/mL range (e.g., 20 pg/mL)[1].

To ensure rigorous data integrity and to compensate for extraction variability and matrix effects during ionization, the deployment of a Stable Isotope-Labeled Internal Standard (SIL-IS) is the industry gold standard[2]. Umeclidinium-d10, which incorporates ten deuterium atoms, serves as the premier SIL-IS for this application[3]. However, deploying a deuterated standard necessitates stringent characterization of its isotopic purity. The presence of unlabeled analyte (D0) within the SIL-IS material—or isotopic exchange during sample preparation—can directly compromise the accuracy of the assay at the LLOQ[4].

This whitepaper details the mechanistic rationale, structural characterization, and self-validating protocols required to assess the isotopic purity of Umeclidinium-d10 in accordance with regulatory guidelines.

The Mechanistic Imperative for Umeclidinium-d10 in LC-MS/MS

Causality of the +10 Da Mass Shift

When selecting a SIL-IS, the mass difference between the unlabeled drug and the labeled standard must be sufficient to prevent interference from the natural isotopic envelope of the analyte. Umeclidinium possesses a substantial molecular weight, meaning its natural heavy isotopes (primarily 13C contributions at M+1, M+2, and M+3) are highly abundant. If a D3 or D4 standard were utilized, the heavy isotopic tail of a high-concentration analyte sample could bleed into the IS mass channel (Analyte-to-IS cross-talk), artificially depressing the calculated concentration of the unknown sample.

By incorporating ten deuterium atoms (+10 Da), Umeclidinium-d10 provides absolute baseline mass separation[3]. Furthermore, because it perfectly co-elutes with the endogenous analyte, the SIL-IS experiences the exact same matrix suppression or enhancement in the electrospray ionization (ESI) source, acting as a dynamic, internal calibrator[5].

G Sample Biological Matrix (Plasma/Urine) Spike Spike Umeclidinium-d10 (SIL-IS) Sample->Spike Extraction Sample Extraction (SPE/PPT) Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Ionization Co-elution & Ionization LCMS->Ionization Quantitation Ratio-based Quantitation (Analyte/IS) Ionization->Quantitation

Workflow demonstrating SIL-IS compensation for matrix effects in LC-MS/MS.

Comprehensive Structural Characterization

Before isotopic purity can be assessed via LC-MS/MS, the foundational chemical identity and purity of Umeclidinium-d10 must be validated. A standard cannot act as a reliable reference if it contains isobaric impurities or structural degradants.

Self-Validating Protocol: Chemical and Structural Verification

This protocol ensures that the synthesized standard is chemically identical to the target analyte, with the sole exception of the isotopic label.

  • High-Resolution Mass Spectrometry (HRMS):

    • Action: Infuse the Umeclidinium-d10 standard into an HRMS system (e.g., Q-TOF or Orbitrap).

    • Causality: Confirm the exact mass of the Umeclidinium-d10 cation. The theoretical exact mass must match the observed mass within ≤5 ppm . This rules out the presence of unknown isobaric impurities that could interfere with Multiple Reaction Monitoring (MRM) transitions.

  • Proton NMR ( 1H -NMR):

    • Action: Analyze the compound in a deuterated solvent.

    • Causality: Assess the disappearance of proton signals at the specific sites of deuteration. The integration of the remaining proton signals validates the regioselectivity of the deuterium labeling and confirms that no off-target structural modifications occurred during synthesis.

  • HPLC-UV Analysis:

    • Action: Run a gradient LC method with UV detection at the λmax​ of umeclidinium.

    • Causality: Ensure chromatographic purity is >98% . Impurities, even if they do not share an MRM transition, can co-elute and cause localized ion suppression in the ESI source, skewing the IS response.

Table 1: Quantitative Data for Umeclidinium-d10 Characterization
ParameterAnalytical TechniqueAcceptance CriteriaCausality / Rationale
Exact Mass HRMS (ESI+) Δ≤5 ppm of theoreticalConfirms structural identity and absence of isobaric impurities.
Isotopic Enrichment 1H -NMR / MS >99% DeuterationEnsures the +10 Da mass shift is uniform across the batch.
Chemical Purity HPLC-UV >98% Peak AreaPrevents unknown degradants from causing unexpected ion suppression.

Isotopic Purity and Cross-Talk Evaluation (The Core Workflow)

According to the FDA M10 Bioanalytical Method Validation Guidance, when mass spectrometry is utilized, the SIL-IS must be of high isotopic purity, and the potential influence of any unlabeled analyte must be rigorously evaluated[4].

Causality of Isotopic Impurity (D0 Contribution)

During the synthesis of Umeclidinium-d10, incomplete deuteration can leave trace amounts of Umeclidinium-d0. When the IS is spiked into biological samples at a constant working concentration, this D0 impurity contributes a static background signal to the analyte MRM channel. If this background exceeds 20% of the analyte's response at the LLOQ, it will cause a systematic positive bias in the quantification of low-concentration study samples[2].

Step-by-Step Methodology: LC-MS/MS Isotopic Purity Assessment

This protocol acts as a self-validating system; it inherently tests both the intrinsic isotopic purity of the standard and the specific operational parameters (e.g., mass resolution settings) of the LC-MS/MS method.

Step 1: Preparation of Solutions

  • Prepare a neat solution of Umeclidinium-d10 at the intended working concentration (e.g., 500 pg/mL) in the extraction solvent.

  • Prepare a neat solution of unlabeled Umeclidinium at the Upper Limit of Quantification (ULOQ) (e.g., 20,000 pg/mL).

  • Prepare a neat solution of unlabeled Umeclidinium at the LLOQ (e.g., 20 pg/mL).

Step 2: Chromatographic Execution

  • Injection A (Blank): Inject the extraction solvent to establish the system baseline and prove the absence of carryover.

  • Injection B (LLOQ): Inject the LLOQ solution (Analyte only) to establish the reference peak area response for D0.

  • Injection C (Cross-Talk Check): Inject the ULOQ solution (Analyte only) and monitor the Umeclidinium-d10 MRM channel. Rationale: Ensures the natural heavy isotopes of the analyte do not bleed into the IS channel.

  • Injection D (Isotopic Purity Check): Inject the Umeclidinium-d10 working solution (IS only) and monitor the Umeclidinium (D0) MRM channel. Rationale: Quantifies the trace D0 impurity present in the SIL-IS.

Step 3: Data Processing & Causality Check

  • Calculate the peak area of the D0 signal in Injection D .

  • Divide this area by the peak area of the D0 signal in Injection B .

  • Validation Decision: The ratio must be ≤20% . If it exceeds 20%, the bioanalytical scientist must either reduce the IS working concentration (provided the IS signal remains robust enough for precise integration) or procure a batch of Umeclidinium-d10 with higher isotopic enrichment[4].

G Start Prepare Umeclidinium-d10 at Working Conc. Inject Inject into LC-MS/MS Start->Inject Monitor Monitor Transitions: Analyte (D0) & IS (D10) Inject->Monitor Decision Is D0 Signal < 20% of Analyte LLOQ? Monitor->Decision Pass Pass: Isotopic Purity Sufficient Decision->Pass Yes Fail Fail: Adjust IS Conc. or Reject Batch Decision->Fail No

Decision tree for validating isotopic purity and cross-talk per FDA M10.

Table 2: Cross-Talk and Isotopic Purity Acceptance Criteria (FDA M10)
Validation ParameterTest ConditionAcceptance CriteriaImplication of Failure
Isotopic Purity (IS to Analyte) Inject IS at Working Conc.D0 peak area ≤20% of LLOQ areaPositive bias at LLOQ; requires lowering IS concentration or replacing IS batch.
Cross-Talk (Analyte to IS) Inject Analyte at ULOQD10 peak area ≤5% of IS areaNegative bias at high concentrations; requires adjusting ULOQ or mass resolution.
IS Response Variability Analyze across all samplesConsistent tracking; CV ≤15% Indicates uncompensated matrix effects, extraction instability, or isotopic exchange.

Mitigating Isotopic Exchange and Matrix Effects

Even with >99% isotopic purity out of the bottle, deuterium atoms can theoretically undergo back-exchange with protic solvents (e.g., water, methanol) during extraction if they are located on exchangeable heteroatoms (N, O, S) or highly acidic carbon positions. The FDA explicitly requires that no isotope exchange reactions occur during the assay[4].

In properly synthesized Umeclidinium-d10, the deuterium atoms are situated on stable carbon backbones, minimizing the thermodynamic risk of back-exchange. However, the bioanalytical scientist must continuously monitor the Internal Standard Variability (ISV) across analytical runs. High ISV can indicate matrix effects that the SIL-IS is actively attempting to track. Because Umeclidinium-d10 perfectly mirrors the physicochemical properties of umeclidinium, fluctuations in its response accurately reflect and correct for variations in extraction recovery and ESI droplet desolvation efficiency, ensuring the final calculated concentration remains highly accurate[5].

References

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry U.S. Food and Drug Administration (FDA)[Link]

  • Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations National Center for Biotechnology Information (PMC)[Link]

  • Safety, Tolerability, Pharmacodynamics and Pharmacokinetics of Umeclidinium and Vilanterol Alone and in Combination: A Randomized Crossover Trial PLOS ONE[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Technical Protocol: High-Sensitivity LC-MS/MS Bioanalysis of Umeclidinium using Umeclidinium-d10 Bromide as a Stable Isotope-Labeled Internal Standard (SIL-IS)

Executive Summary The quantification of inhaled bronchodilators in biological matrices presents a significant bioanalytical challenge due to their extremely low systemic circulation. This application note details a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of inhaled bronchodilators in biological matrices presents a significant bioanalytical challenge due to their extremely low systemic circulation. This application note details a highly sensitive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for the quantification of umeclidinium in human plasma. By leveraging Umeclidinium-d10 bromide as a Stable Isotope-Labeled Internal Standard (SIL-IS), this protocol effectively neutralizes matrix effects and extraction variances, achieving a robust Lower Limit of Quantification (LLOQ) of 10 pg/mL.

Pharmacological Context & Analytical Challenges

Umeclidinium bromide is a long-acting muscarinic receptor antagonist (LAMA) utilized primarily for the maintenance treatment of Chronic Obstructive Pulmonary Disease (COPD)[1]. It exerts its pharmacological effect by competitively and reversibly inhibiting M3 muscarinic receptors located on airway smooth muscle, thereby preventing acetylcholine-induced bronchoconstriction[2].

Because umeclidinium is administered via oral inhalation at low microgram doses (e.g., 62.5 µg or 125 µg once daily), systemic absorption is minimal[3]. Pharmacokinetic (PK) studies indicate that peak plasma concentrations ( Cmax​ ) typically occur within 5 to 10 minutes post-dose and frequently fall within the low picogram-per-milliliter range (e.g., 100–250 pg/mL)[1][4]. Consequently, characterizing its PK profile requires an ultra-sensitive LC-MS/MS assay capable of reliable quantification down to 10–20 pg/mL[1][4].

Pathway ACh Acetylcholine M3 M3 Muscarinic Receptor (Airway Smooth Muscle) ACh->M3 Agonism Gq Gq-Protein Activation M3->Gq Ca Intracellular Ca2+ Release Gq->Ca Broncho Bronchoconstriction Ca->Broncho Drug Umeclidinium (LAMA) Drug->M3 Competitive Inhibition

Fig 1. Mechanism of action of Umeclidinium at the M3 muscarinic receptor.

The Mechanistic Role of Umeclidinium-d10 Bromide

Achieving an LLOQ of 10 pg/mL in a complex matrix like human plasma requires rigorous control over matrix effects —specifically, the ionization suppression caused by endogenous phospholipids co-eluting with the analyte in the electrospray ionization (ESI) source.

Umeclidinium-d10 bromide is the deuterium-labeled counterpart to umeclidinium and serves as the optimal SIL-IS[5].

  • Causality of Choice: Because the D10 isotope shares identical physicochemical and chromatographic properties with the target analyte, it co-elutes perfectly. Any ionization suppression or enhancement experienced by umeclidinium is simultaneously and equally experienced by Umeclidinium-d10. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the method becomes self-correcting, ensuring absolute quantitative accuracy regardless of sample-to-sample matrix variations.

Experimental Protocols & Methodologies

Reagents and Materials
  • Reference Standard: Umeclidinium bromide (Purity 99%).

  • Internal Standard: Umeclidinium-d10 bromide (e.g., MedChemExpress, isotopic purity 98%)[5].

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Modifiers: Trifluoroacetic acid (TFA), LC-MS grade.

Expert Insight (E-E-A-T): Umeclidinium is a quaternary ammonium cation[2]. Molecules of this class are highly susceptible to non-specific adsorption to the negatively charged silanol groups present on standard borosilicate glass surfaces. To prevent catastrophic analyte loss at low concentrations, all standard preparations, serial dilutions, and sample extractions MUST be performed in low-bind polypropylene tubes and 96-well plates.

Sample Preparation Workflow (Protein Precipitation)

While Solid Phase Extraction (SPE) offers cleaner extracts, a highly optimized Protein Precipitation (PPT) method provides superior high-throughput efficiency. The inclusion of the SIL-IS compensates for the dirtier matrix.

  • Aliquot: Transfer 100 µL of human plasma (K2EDTA anticoagulant) into a 2 mL 96-well polypropylene plate[1].

  • Spike IS: Add 10 µL of Umeclidinium-d10 working solution (500 pg/mL in 50% ACN). Vortex for 30 seconds to ensure the IS equilibrates fully with plasma proteins.

  • Precipitate: Add 300 µL of ice-cold Acetonitrile containing 0.05% TFA. (Note: The acidic environment helps disrupt protein binding).

  • Extract: Seal the plate and vortex vigorously for 2 minutes at 1000 rpm.

  • Clarify: Centrifuge the plate at 4000 × g for 10 minutes at 4°C.

  • Matrix Match (Critical Step): Transfer 200 µL of the supernatant to a clean 96-well plate and dilute with 200 µL of LC-MS grade water.

    • Causality of Choice: Injecting a high-organic extract (75% ACN) directly into a highly aqueous mobile phase (90% Water) causes solvent mismatch, leading to peak broadening or splitting. Diluting the extract with water ensures sharp peak focusing at the head of the analytical column, self-validating the chromatographic integrity.

Workflow N1 Human Plasma (100 µL) N2 Spike SIL-IS (UMEC-d10) N1->N2 N3 Protein Precipitation (ACN + 0.05% TFA) N2->N3 N4 Centrifugation (4000 x g, 4°C) N3->N4 N5 Dilute w/ Water (Peak Focusing) N4->N5 N6 LC-MS/MS (MRM Mode) N5->N6

Fig 2. LC-MS/MS bioanalytical sample preparation workflow using Umeclidinium-d10.

Chromatographic and Mass Spectrometric Conditions

Because umeclidinium is a permanent cation in solution, it exhibits exceptional sensitivity in Positive Electrospray Ionization (ESI+)[2].

Table 1: Liquid Chromatography Gradient Conditions [4] Separation is performed on a sub-2-micron C18 UPLC column (e.g., 2.1 × 50 mm, 1.7 µm) maintained at 40°C.

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.409010
0.50.409010
2.50.401090
3.50.401090
3.60.409010
5.00.409010

Mobile Phase A: 0.05% TFA in Water. Mobile Phase B: 0.05% TFA in Acetonitrile.

Expert Insight: The use of 0.05% TFA is a deliberate trade-off[4]. While TFA can suppress ESI signal compared to formic acid, quaternary amines suffer from severe peak tailing due to secondary interactions with stationary phase silanols. TFA acts as a strong ion-pairing agent, yielding highly symmetrical peaks. The gain in peak height (due to sharpness) outweighs the overall signal suppression, improving the Signal-to-Noise (S/N) ratio at the LLOQ.

Table 2: MS/MS Multiple Reaction Monitoring (MRM) Parameters [4]

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Collision Energy (eV)
Umeclidinium428.3124.15035
Umeclidinium-d10 (IS)438.3124.1*5035

*Note: The exact product ion m/z for the IS depends on the isotopic labeling site of the commercial D10 standard. If the deuterium atoms are located on the diphenylmethyl moiety, the quinuclidine fragment remains unlabeled at m/z 124.1.

Method Validation Standards

To ensure trustworthiness and regulatory compliance, the method must be validated according to FDA/EMA bioanalytical guidelines.

Table 3: Key Validation Acceptance Criteria | Parameter | Acceptance Criteria | Scientific Purpose | | :--- | :--- | :--- | | LLOQ Accuracy | ± 20% of nominal concentration | Ensures reliable quantification at trough PK levels. | | QC Accuracy / Precision | ± 15% of nominal / CV 15% | Validates intra- and inter-day assay reproducibility. | | Matrix Factor (IS Normalized) | CV 15% across 6 distinct lots | Confirms Umeclidinium-d10 perfectly compensates for variable ion suppression between patients. | | Carryover | 20% of LLOQ in blank injection | Prevents false positives following high Cmax​ samples. |

References

  • Safety, Tolerability, Pharmacodynamics and Pharmacokinetics of Umeclidinium and Vilanterol Alone and in Combination: A Randomized Crossover Trial. PLOS One. 1

  • Pharmacokinetics of Single and Repeat Doses of Fluticasone Furoate/Umeclidinium/Vilanterol in Healthy Chinese Adults. Clinical Pharmacology in Drug Development. 4

  • NDA 205382Orig1s000 Clinical Pharmacology and Biopharmaceutics Review. U.S. Food and Drug Administration (FDA). 3

  • Umeclidinium-d10 bromide (GSK573719A-d10) | Stable Isotope. MedChemExpress. 5

  • Umeclidinium | C29H34NO2+ (Mechanism of Action & Chemical Properties). PubChem - National Institutes of Health (NIH). 2

Sources

Application

Application Note: A Robust Sample Preparation Protocol for the Quantification of Umeclidinium in Human Plasma using Umeclidinium-d10 Bromide and LC-MS/MS

Authored by: Senior Application Scientist, Bioanalytical Division Introduction: The Imperative for Precision in Respiratory Drug Development Umeclidinium bromide is a long-acting muscarinic antagonist (LAMA) utilized as...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist, Bioanalytical Division

Introduction: The Imperative for Precision in Respiratory Drug Development

Umeclidinium bromide is a long-acting muscarinic antagonist (LAMA) utilized as a maintenance bronchodilator treatment for patients with chronic obstructive pulmonary disease (COPD).[1] To accurately characterize its pharmacokinetic (PK) profile—how the drug is absorbed, distributed, metabolized, and excreted—a highly sensitive and specific bioanalytical method is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technology for this purpose, offering unparalleled precision in complex biological matrices.[2]

The cornerstone of a reliable LC-MS/MS assay is the internal standard. This application note details a protocol centered around the use of Umeclidinium-d10 bromide, a stable isotope-labeled (SIL) or deuterated internal standard.[3] A deuterated internal standard is considered the "gold standard" in quantitative bioanalysis because it is chemically and physically almost identical to the analyte of interest.[4][5] This near-perfect mimicry ensures that it behaves similarly throughout the entire sample preparation and analysis process, effectively correcting for variability in extraction recovery, matrix effects, and instrument response.[6][7] The result is a highly accurate and precise measurement of the analyte concentration, a critical component for confident decision-making in drug development.[4]

This document provides a detailed, field-proven protocol for the preparation of human plasma samples for the quantification of umeclidinium. The chosen methodology, protein precipitation (PPT), is selected for its simplicity, speed, and efficiency, making it highly suitable for high-throughput bioanalytical workflows.[8][9][10]

Principle of the Method: Isotope Dilution and Matrix Removal

The quantitative method is based on the principle of Isotope Dilution Mass Spectrometry (IDMS) . A known, fixed amount of the deuterated internal standard (Umeclidinium-d10) is added to all samples, calibrators, and quality control (QC) samples at the very beginning of the workflow.[4] The mass spectrometer can differentiate between the analyte and the internal standard due to the mass difference imparted by the deuterium atoms.[4][5] Any loss of the target analyte during the subsequent sample processing steps will be mirrored by an equivalent proportional loss of the internal standard.[7] Therefore, the ratio of the analyte's peak area to the internal standard's peak area remains constant and is directly proportional to the analyte's concentration, ensuring robust and reliable quantification.[4]

The sample preparation workflow employs Protein Precipitation (PPT) to remove the majority of interfering macromolecules from the plasma sample.[8] Plasma proteins are abundant and can cause significant issues in LC-MS/MS analysis, including ion suppression and contamination of the HPLC column and mass spectrometer.[8] By adding a water-miscible organic solvent like acetonitrile, the hydration layer around the proteins is disrupted, causing them to denature and precipitate out of the solution.[8] A subsequent high-speed centrifugation step pellets the solid protein material, leaving the analyte and internal standard dissolved in the clear supernatant, which can then be directly analyzed.

Materials, Reagents, and Equipment

CategoryItemRecommended Specifications
Analytes & Standards Umeclidinium bromideReference Standard (>98% purity)
Umeclidinium-d10 bromideIsotopic Purity >99%, Chemical Purity >98%
Solvents & Chemicals Acetonitrile (ACN)LC-MS or HPLC Grade
Methanol (MeOH)LC-MS or HPLC Grade
Formic Acid (FA)LC-MS Grade, >99% Purity
WaterType I, Ultrapure, 18.2 MΩ·cm
Biological Matrix Human Plasma, K2 EDTAPooled, screened for interferences
Labware & Consumables Low-binding Microcentrifuge Tubes1.5 mL or 2.0 mL
Precision Pipettes and TipsCalibrated, various volumes (10 µL to 1000 µL)
HPLC Vials with Caps/Septa12 x 32 mm, glass or certified low-adsorption plastic
Equipment Vortex MixerVariable speed
MicrocentrifugeRefrigerated, capable of >14,000 x g
Analytical BalanceReadable to 0.01 mg

Experimental Protocol: Step-by-Step Workflow

This protocol is designed for efficiency and robustness, ensuring high-quality data for pharmacokinetic analysis.

Preparation of Stock and Working Solutions

Causality: Accurate preparation of stock and working solutions is fundamental to the entire assay. Using a solvent like methanol ensures good solubility for both umeclidinium and its deuterated analog.

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of Umeclidinium bromide and Umeclidinium-d10 bromide into separate volumetric flasks.

    • Dissolve in methanol to create a final concentration of 1 mg/mL for each. These are the primary stocks. Store at -20°C.

  • Intermediate and Working Standard Solutions:

    • Perform serial dilutions of the Umeclidinium bromide primary stock solution with 50:50 (v/v) Methanol:Water to prepare a series of working standard solutions. These will be used to spike the blank plasma for the calibration curve.

  • Internal Standard (IS) Working Solution (e.g., 1 ng/mL):

    • Dilute the Umeclidinium-d10 bromide primary stock solution with acetonitrile to a final concentration of 1 ng/mL. This solution will be used as the protein precipitation agent. The acid helps to keep the analyte protonated for optimal ionization.

Preparation of Calibration Curve and Quality Control (QC) Samples

Causality: The calibration curve is used to determine the concentration of umeclidinium in unknown samples. QC samples are prepared at different concentrations to ensure the accuracy and precision of the assay during the run. Based on published studies, the lower limit of quantification (LLQ) for umeclidinium is often in the low pg/mL range.[11][12][13]

Sample TypeConcentration (pg/mL)Preparation
Blank 0100 µL Blank Plasma + 20 µL (50:50 MeOH:H₂O)
Calibrator 1 (LLQ) 10Spike 95 µL Blank Plasma with 5 µL of appropriate working standard
Calibrator 2 25Spike 95 µL Blank Plasma with 5 µL of appropriate working standard
Calibrator 3 100Spike 95 µL Blank Plasma with 5 µL of appropriate working standard
Calibrator 4 500Spike 95 µL Blank Plasma with 5 µL of appropriate working standard
Calibrator 5 1000Spike 95 µL Blank Plasma with 5 µL of appropriate working standard
Calibrator 6 (ULOQ) 2000Spike 95 µL Blank Plasma with 5 µL of appropriate working standard
QC Low (LQC) 30Prepared from a separate stock weighing
QC Medium (MQC) 300Prepared from a separate stock weighing
QC High (HQC) 1500Prepared from a separate stock weighing
Sample Preparation: Protein Precipitation Workflow

The following workflow diagram and steps outline the procedure for extracting umeclidinium from plasma samples.

G cluster_prep Sample Preparation Workflow sample 1. Aliquot Sample 100 µL Plasma (Calibrator, QC, or Unknown) add_is 2. Add Internal Standard Spike with 20 µL Umeclidinium-d10 Working Solution sample->add_is Add IS early to correct for variability vortex1 3. Vortex Mix 5-10 seconds add_is->vortex1 add_ppt 4. Precipitate Proteins Add 300 µL Acetonitrile vortex1->add_ppt 3:1 Solvent:Plasma Ratio vortex2 5. Vortex Mix Thoroughly ~1 minute add_ppt->vortex2 Ensures complete protein precipitation centrifuge 6. Centrifuge 14,000 x g, 10 min, 4°C vortex2->centrifuge Pellets precipitated proteins transfer 7. Transfer Supernatant ~300 µL to HPLC Vial centrifuge->transfer Analyte is in supernatant analysis 8. LC-MS/MS Analysis transfer->analysis

Sources

Method

High-Resolution Pharmacokinetic Profiling of Umeclidinium in In Vivo Models: Application of Umeclidinium-d10 Bromide as a Stable Isotope-Labeled Internal Standard

Executive Summary Umeclidinium bromide is a potent, long-acting muscarinic antagonist (LAMA) utilized primarily in the maintenance treatment of chronic obstructive pulmonary disease (COPD) and asthma[1]. Because it is ad...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Umeclidinium bromide is a potent, long-acting muscarinic antagonist (LAMA) utilized primarily in the maintenance treatment of chronic obstructive pulmonary disease (COPD) and asthma[1]. Because it is administered via dry powder inhalation at microgram doses (e.g., 62.5 µg), its systemic bioavailability is inherently low, resulting in peak plasma concentrations ( Cmax​ ) in the sub-picogram to low picogram per milliliter range[2]. Characterizing the in vivo pharmacokinetics (PK) of such compounds requires ultrasensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.

This application note details the mechanistic rationale and step-by-step protocol for utilizing Umeclidinium-d10 bromide as a stable isotope-labeled internal standard (SIL-IS) to achieve robust, high-throughput quantification of umeclidinium in biological matrices[3].

Mechanistic Rationale & Experimental Causality

The Necessity of a +10 Da Mass Shift

In LC-MS/MS, matrix effects (ion suppression or enhancement) in the electrospray ionization (ESI) source can severely compromise quantitative accuracy. A stable isotope-labeled internal standard perfectly co-elutes with the target analyte, experiencing identical matrix effects and thereby normalizing the signal.

Umeclidinium-d10 bromide incorporates ten deuterium atoms, providing a +10 Da mass shift relative to the unlabeled umeclidinium cation ( m/z 428.3 vs. m/z 438.3)[3]. This specific mass difference is critical:

  • Elimination of Isotopic Cross-Talk: A smaller mass shift (e.g., +3 Da) risks interference from the natural M+3 isotopic envelope (due to naturally occurring 13C and 15N ) of the highly concentrated unlabeled drug. The +10 Da shift ensures absolute spectral isolation.

  • Label Stability: The deuterium atoms are strategically located on non-exchangeable carbon positions (typically the quinuclidine or benzyl rings), preventing hydrogen-deuterium exchange (H/D exchange) during aqueous sample preparation or in the acidic mobile phase.

Solid-Phase Extraction (SPE) Causality: Why Weak Cation Exchange (WCX)?

Umeclidinium is a quaternary ammonium compound , meaning it possesses a permanent positive charge regardless of the pH of the environment. Standard protein precipitation (PPT) fails to remove phospholipids, which cause severe ion suppression at the sub-pg/mL level.

To extract a permanently charged cation, Weak Cation Exchange (WCX) SPE is the scientifically sound choice.

  • The Mechanism: WCX sorbents utilize carboxylic acid functional groups. At neutral pH, the sorbent is ionized ( COO− ), strongly retaining the positively charged umeclidinium.

  • The Elution Causality: Because umeclidinium cannot be neutralized by high pH (unlike secondary or tertiary amines), we must neutralize the sorbent to break the ionic bond. Eluting with an acidic solvent (e.g., 2% formic acid in methanol) protonates the sorbent to its neutral state ( COOH ), releasing the permanently charged umeclidinium for collection.

In Vivo Pharmacokinetic Disposition

Understanding the physiological pathway of umeclidinium is essential for determining sampling timepoints and expected concentration ranges during a PK study. Following inhalation, the drug is rapidly absorbed into the systemic circulation, metabolized predominantly by CYP2D6, and excreted primarily via the biliary/fecal route[1].

PK_Pathway Inhale Inhalation Dosing (Dry Powder Inhaler) Lung Pulmonary Absorption (Target: M3 Receptors) Inhale->Lung Blood Systemic Circulation (Low pg/mL Exposure) Lung->Blood Rapid Absorption (Tmax ~5-15 min) Liver Hepatic Metabolism (CYP2D6 Mediated) Blood->Liver Systemic Clearance Urine Renal Excretion (Minor Route: ~2%) Blood->Urine Renal Clearance Feces Biliary/Fecal Excretion (Major Route: ~30%) Liver->Feces Biliary Secretion

In vivo pharmacokinetic disposition pathway of inhaled umeclidinium.

Table 1: Representative In Vivo PK Parameters (Human, 62.5 µg Inhaled Dose)
Pharmacokinetic ParameterValue / RangePhysiological Significance
Tmax​ (Time to peak) 5 – 15 minutesIndicates rapid pulmonary absorption into systemic circulation[2].
Cmax​ (Peak concentration) 20 – 60 pg/mLExtremely low systemic exposure; necessitates sub-pg/mL assay LLOQ[4].
t1/2​ (Effective Half-life) ~11 hoursSupports once-daily dosing regimen for maintenance therapy[1].
Protein Binding ~89%High binding; requires disruption during sample preparation (e.g., via buffer)[2].

Experimental Protocol: Ultrasensitive LC-MS/MS Workflow

This self-validating protocol utilizes Umeclidinium-d10 to ensure high-fidelity quantification.

Workflow A In Vivo Matrix Collection (Plasma/Urine/Tissue) B Spike IS (Umeclidinium-d10) A->B C Sample Clean-up (WCX Solid-Phase Extraction) B->C D LC Separation (Reversed-Phase C18) C->D E MS/MS Detection (ESI+, MRM Mode) D->E F Data Analysis & PK Modeling E->F

Bioanalytical workflow for umeclidinium quantification using umeclidinium-d10 IS.

Reagent Preparation & System Suitability
  • IS Working Solution: Prepare a 500 pg/mL working solution of Umeclidinium-d10 bromide in 50:50 Methanol:Water[3].

  • System Suitability Test (SST): Inject a neat standard containing both unlabeled umeclidinium and umeclidinium-d10 to verify co-elution (retention time difference < 0.05 min) and ensure zero isotopic cross-talk in the blank matrix channel.

Sample Extraction (WCX SPE)
  • Aliquot & Spike: Transfer 200 µL of biological matrix (plasma/urine) into a 96-well plate. Add 20 µL of the Umeclidinium-d10 IS working solution.

  • Pre-treatment: Add 200 µL of 50 mM Ammonium Acetate buffer (pH 7.0) to disrupt protein binding and ensure the WCX sorbent remains negatively charged.

  • Conditioning: Condition the Oasis WCX 96-well plate (30 mg) with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Loading: Load the pre-treated sample onto the SPE plate. Apply low vacuum.

  • Washing (Critical Step):

    • Wash 1: 1 mL Water (removes endogenous salts).

    • Wash 2: 1 mL 100% Methanol (removes neutral lipids and phospholipids). Note: The quaternary amine remains ionically bound to the sorbent.

  • Elution: Elute with 2 × 500 µL of 2% Formic Acid in Methanol. The acid neutralizes the WCX sorbent, releasing the target analytes.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase.

LC-MS/MS Conditions

Chromatography:

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Provides acidic environment to suppress silanol ionization on the column, improving peak shape).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3.5 minutes.

Mass Spectrometry:

  • Ionization: Electrospray Ionization in positive mode (ESI+).

Table 2: Optimized MRM Transitions and MS Parameters
AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Collision Energy (eV)
Umeclidinium (Analyte) 428.3170.25035
Umeclidinium-d10 (IS) 438.3180.25035

(Note: The m/z values reflect the permanently charged cation mass, excluding the bromide counterion).

Data Interpretation and Quality Control

When analyzing the PK data, the ratio of the peak area of Umeclidinium to Umeclidinium-d10 is plotted against the nominal concentration of the calibration standards.

  • Self-Validation: A successful run requires the back-calculated concentrations of Quality Control (QC) samples (Low, Mid, High) to be within ±15% of their nominal values.

  • Matrix Effect Compensation: If severe ion suppression occurs at the retention time of the analytes, the absolute peak areas of both the drug and the IS will drop. However, because they are structurally identical (save for the deuterium isotopes), they suppress equally. The ratio remains constant, ensuring absolute quantitative trustworthiness.

References

  • U.S. Food and Drug Administration (FDA). "Clinical Pharmacology and Biopharmaceutics Review: NDA 203975 (Umeclidinium/Vilanterol)". AccessData FDA. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "Clinical Pharmacology Review: NDA 205382 (Umeclidinium Bromide)". AccessData FDA. URL:[Link]

  • National Institutes of Health (NIH) PubMed. "Population Pharmacokinetic Modeling of Fluticasone Furoate, Umeclidinium Bromide, and Vilanterol in Patients with Asthma, Using Data from a Phase IIIA Study (CAPTAIN)". PubMed. URL:[Link]

Sources

Application

Ultrasensitive LC-MS/MS Method Development for Umeclidinium Quantification in Human Plasma Using a d10 Internal Standard

Introduction & Pharmacokinetic Context Umeclidinium bromide is a highly potent, long-acting muscarinic antagonist (LAMA) utilized primarily in the management of chronic obstructive pulmonary disease (COPD). It exhibits h...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacokinetic Context

Umeclidinium bromide is a highly potent, long-acting muscarinic antagonist (LAMA) utilized primarily in the management of chronic obstructive pulmonary disease (COPD). It exhibits high affinity ( Ki​ ranging from 0.05 to 0.16 nM) for cloned human M1-M5 muscarinic acetylcholine receptors[1].

Because umeclidinium is administered topically to the lungs via inhalation, its absolute systemic bioavailability is exceptionally low (approximately 12.8%)[2]. Furthermore, the drug undergoes rapid systemic clearance with an effective half-life of 11 to 15 hours[3]. Consequently, systemic plasma concentrations peak rapidly (around 5 minutes post-dose) and circulate in the ultra-low picogram-per-milliliter (pg/mL) range[4].

To accurately map the pharmacokinetic (PK) profile of umeclidinium, bioanalytical assays must achieve a Lower Limit of Quantification (LLOQ) of 10 to 20 pg/mL[4][5]. Achieving this sensitivity requires rigorous sample clean-up and the use of a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically Umeclidinium-d10 (GSK573719A-d10)[1]. The 10-Dalton mass shift provided by the d10 label perfectly compensates for matrix-induced ion suppression and extraction variability without risking isotopic cross-talk.

M3_Pathway ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Activates Gq Gq Protein M3R->Gq PLC Phospholipase C Gq->PLC Ca Intracellular Ca2+ PLC->Ca Constrict Bronchoconstriction Ca->Constrict Umec Umeclidinium Umec->M3R Competitive Antagonism Dilation Bronchodilation Umec->Dilation Clinical Outcome

Umeclidinium mechanism of action via M3 muscarinic receptor antagonism.

Methodological Rationale: The Causality of Assay Design

Sample Preparation: Why Weak Cation Exchange (WCX) SPE?

Umeclidinium is a quaternary ammonium compound, meaning it carries a permanent positive charge regardless of the physiological pH. Traditional protein precipitation (PPT) leaves high concentrations of endogenous phospholipids in the extract, which cause severe signal suppression in the electrospray ionization (ESI) source.

To achieve a 10 pg/mL LLOQ, Weak Cation Exchange (WCX) Solid-Phase Extraction (SPE) is the optimal choice.

  • The Mechanism: WCX sorbents contain carboxylic acid functional groups ( pKa​≈4.5 ). When the plasma sample is loaded at neutral pH, the sorbent is negatively charged ( COO− ), tightly binding the permanently positively charged umeclidinium via strong ionic interactions.

  • The Clean-up: Because the ionic bond is so strong, the sorbent can be washed with 100% organic solvents (e.g., Methanol) to strip away neutral lipids and phospholipids.

  • The Elution: Elution is triggered by adding a strong acid (e.g., 2% Formic Acid) to the organic solvent. The low pH ( <2.5 ) protonates the WCX sorbent ( COOH ), neutralizing its negative charge, breaking the ionic interaction, and releasing the umeclidinium.

Chromatography: Mitigating Carryover

Quaternary amines are notoriously "sticky." They adsorb to free silanol groups on the LC column and metal surfaces within the autosampler, leading to run-to-run carryover. To mitigate this, a high-strength autosampler wash (e.g., Methanol/Acetonitrile/Water/Formic Acid, 40:40:18:2 v/v) is mandatory.

SPE_Workflow Plasma Plasma + Umeclidinium-d10 Load Load onto WCX SPE Plasma->Load Wash 100% MeOH Wash (Removes Lipids) Load->Wash Elute Elute (2% FA in MeOH) Wash->Elute LCMS UPLC-MS/MS Analysis Elute->LCMS

Weak Cation Exchange (WCX) SPE workflow for umeclidinium extraction.

Step-by-Step Experimental Protocol

Phase 1: Reagent & Standard Preparation
  • Primary Stock Solutions: Prepare Umeclidinium and Umeclidinium-d10 stock solutions at 1.0 mg/mL in 50:50 Methanol:Water. Store at -20°C.

  • Working Internal Standard (WIS): Dilute the Umeclidinium-d10 stock to a final working concentration of 500 pg/mL in 50:50 Methanol:Water.

  • Calibration Curve: Spike blank human plasma with umeclidinium to create an 8-point calibration curve ranging from 10 pg/mL (LLOQ) to 10,000 pg/mL.

Phase 2: WCX Solid-Phase Extraction Workflow
  • Aliquot: Transfer 100 µL of plasma sample (standards, QCs, or unknowns) into a 96-well plate[4].

  • IS Addition: Add 20 µL of the WIS (Umeclidinium-d10) to all wells except double blanks.

  • Pre-treatment: Add 100 µL of 50 mM Ammonium Acetate buffer (pH 7.0) to disrupt protein binding. Vortex for 2 minutes.

  • Conditioning: Condition the WCX 96-well SPE plate (e.g., Oasis WCX, 30 mg) with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Loading: Apply the pre-treated plasma samples to the SPE plate. Apply low vacuum (approx. 5 inHg) to allow drop-wise percolation.

  • Washing: Wash with 1 mL of 5% Ammonium Hydroxide in Water (removes acidic interferences), followed by 1 mL of 100% Methanol (removes phospholipids).

  • Elution: Elute the analytes into a clean collection plate using 2×250 µL of 2% Formic Acid in Methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A.

Phase 3: Self-Validating System & Quality Control Checks

To ensure the assay is a self-validating system, the following checks MUST be executed before analyzing unknown samples:

  • Isotopic Cross-Talk Check: Inject a ULOQ sample (10,000 pg/mL) containing no internal standard. Monitor the d10 MRM channel. The peak area must be <5% of the normal IS response. Conversely, inject a blank sample containing only the d10 IS. Monitor the d0 MRM channel. The peak area must be <20% of the LLOQ response.

  • Matrix Factor (MF) Assessment: Extract blank plasma from 6 different individual lots. Post-extraction, spike these with umeclidinium and d10 IS at the low QC concentration. Calculate the IS-normalized MF. An MF between 0.95 and 1.05 proves the d10 IS perfectly corrects for any residual ion suppression.

Quantitative Data & Instrument Parameters

Table 1: UPLC Gradient Conditions

Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | Flow Rate: 0.4 mL/min

Time (min)Mobile Phase A (0.1% FA in H2​O )Mobile Phase B (0.1% FA in Acetonitrile)Curve Profile
0.095%5%Initial
0.595%5%Isocratic Hold
2.010%90%Linear Gradient
2.510%90%Column Wash
2.695%5%Step Return
3.595%5%Re-equilibration
Table 2: MS/MS MRM Parameters (Positive ESI)

Source Temperature: 500°C | Ion Spray Voltage: 5500 V

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Collision Energy (eV)
Umeclidinium 428.3170.15035
Umeclidinium-d10 438.3180.15035
Table 3: Representative Method Validation Metrics

Based on FDA Bioanalytical Method Validation Guidelines.

ParameterMetric / TargetTypical Outcome for Umeclidinium Assay
Linearity Range R2≥0.99 10 to 10,000 pg/mL ( R2=0.998 )
Intra-Assay Precision ≤15% CV ( ≤20% at LLOQ)3.2% to 7.5% CV
Inter-Assay Accuracy 85% to 115% (80-120% at LLOQ)94.5% to 106.2%
Extraction Recovery Consistent across QC levels88% (Analyte), 89% (d10 IS)

Sources

Method

In vitro metabolism studies using deuterated umeclidinium bromide

Application Note & Protocol In Vitro Metabolism of Umeclidinium Bromide Using a Deuterated Analog for Enhanced LC-MS/MS Quantification Abstract This application note provides a comprehensive guide and a detailed protocol...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

In Vitro Metabolism of Umeclidinium Bromide Using a Deuterated Analog for Enhanced LC-MS/MS Quantification

Abstract

This application note provides a comprehensive guide and a detailed protocol for conducting in vitro metabolism studies of umeclidinium bromide, a long-acting muscarinic antagonist used in the maintenance treatment of chronic obstructive pulmonary disease (COPD). We detail a robust methodology using human liver microsomes (HLMs) to investigate the primary metabolic pathways. A key feature of this protocol is the incorporation of deuterated umeclidinium bromide as a stable isotope-labeled internal standard (SIL-IS) for accurate and precise quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach ensures high-quality data essential for drug development, enabling reliable characterization of metabolic stability and metabolite formation.

Introduction: The "Why" of In Vitro Metabolism Studies

Umeclidinium bromide is a cornerstone therapy for COPD, exerting its bronchodilatory effects by antagonizing muscarinic receptors in the airways.[1][2] Understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile is fundamental to drug development, directly influencing its efficacy, safety, and potential for drug-drug interactions (DDIs).[3][4] In vitro metabolism studies, often recommended by regulatory bodies like the FDA early in the development process, serve as a critical first step to elucidate these characteristics.[5][6]

These studies help to:

  • Identify the primary metabolic pathways.

  • Pinpoint the key enzymes responsible for the drug's clearance.[4]

  • Predict in vivo metabolic clearance and potential DDIs.

  • Characterize potential metabolites that may require further toxicological assessment.[5]

The use of deuterated compounds, where hydrogen atoms are replaced by their heavier, stable isotope deuterium, has revolutionized bioanalytical assays.[7][8] Due to the kinetic isotope effect, C-D bonds are stronger than C-H bonds, which can sometimes slow metabolism at the site of deuteration.[9][10][11] However, their most powerful application in these studies is as internal standards for mass spectrometry. A deuterated SIL-IS co-elutes with the analyte but is distinguishable by its higher mass, making it the gold standard for correcting sample variability and matrix effects, thereby ensuring the highest level of analytical accuracy.[12]

Scientific Background: The Metabolic Fate of Umeclidinium

In vitro studies have established that umeclidinium is principally metabolized by the cytochrome P450 enzyme CYP2D6.[2][13][14][15] It is also identified as a substrate for the P-glycoprotein (P-gp) transporter.[1][15] The primary metabolic routes involve two key phases:

  • Phase I Metabolism: Oxidative transformations, including hydroxylation (+16 Da) and O-dealkylation, mediated by CYP2D6.[1][14]

  • Phase II Metabolism: Conjugation of the oxidative metabolites, primarily through glucuronidation, to form more water-soluble compounds that are easier to excrete.[1][13][14]

Interestingly, while CYP2D6 is the main enzyme, studies in individuals who are poor metabolizers of CYP2D6 substrates showed no clinically significant difference in systemic exposure to umeclidinium.[16][17][18] This suggests that the systemic exposure to its metabolites is low, and alternative clearance pathways may exist, underscoring the importance of detailed metabolic characterization.[1]

cluster_0 Umeclidinium Metabolism Overview Umeclidinium Umeclidinium PhaseI Oxidative Metabolites (Hydroxylation, O-dealkylation) Umeclidinium->PhaseI Phase I (CYP2D6) PhaseII Conjugated Metabolites (e.g., Glucuronides) PhaseI->PhaseII Phase II (e.g., UGTs) Excretion Excretion PhaseII->Excretion

Caption: Simplified metabolic pathway of umeclidinium bromide.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

This protocol details the steps to assess the metabolic stability of umeclidinium by measuring its depletion over time when incubated with HLMs.

Principle of the Assay

The liver is the primary site of drug metabolism, with the cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum being responsible for the majority of Phase I oxidative metabolism.[19] Human liver microsomes are subcellular fractions isolated from this reticulum, making them an enriched, convenient, and widely accepted in vitro model for studying CYP-mediated metabolism.[20][21] The assay involves incubating umeclidinium with HLMs in the presence of essential cofactors and monitoring its disappearance over time.

Materials and Reagents
Reagent/MaterialDetails/SupplierPurpose
Umeclidinium BromideReference StandardTest compound
Deuterated Umeclidinium Bromide(e.g., d4-Umeclidinium)Stable Isotope-Labeled Internal Standard (SIL-IS)
Pooled Human Liver Microsomes(e.g., Corning, BioIVT)Source of metabolic enzymes
NADPH Regenerating System(e.g., Solution A & B, Corning)Cofactor for CYP450 enzymes
Potassium Phosphate Buffer100 mM, pH 7.4Incubation buffer
Acetonitrile with 0.1% Formic AcidHPLC GradeProtein precipitation and reaction quenching
Ultrapure WaterHPLC GradeMobile phase preparation
96-well Incubation PlatesPolypropyleneReaction vessel
LC-MS/MS System(e.g., Agilent, Sciex, Thermo)Analytical detection and quantification
Experimental Workflow

The overall workflow is a multi-step process from incubation to data analysis, designed for robustness and high throughput.

Prep 1. Prepare Reagents (Buffer, Microsomes, Cofactors, Drug) Incubate 2. Pre-incubate Microsomes & Drug at 37°C Prep->Incubate Start 3. Initiate Reaction (Add NADPH) Incubate->Start Sample 4. Aliquot & Quench at Time Points (0, 5, 15, 30, 60 min) Start->Sample Process 5. Add Internal Standard & Centrifuge Sample->Process Analyze 6. LC-MS/MS Analysis Process->Analyze Data 7. Data Processing & Analysis Analyze->Data

Caption: High-level workflow for the in vitro metabolism assay.

Step-by-Step Methodology

1. Preparation of Solutions:

  • Umeclidinium Stock (1 mM): Prepare a 1 mM stock solution of umeclidinium bromide in a suitable solvent (e.g., DMSO or Methanol).

  • Working Solution (100 µM): Dilute the stock solution to 100 µM in 100 mM potassium phosphate buffer.

  • Internal Standard (IS) Working Solution: Prepare a solution of deuterated umeclidinium in acetonitrile (e.g., 50 ng/mL) to be used as the quenching/protein precipitation solution.

  • Microsome Suspension: On ice, thaw the pooled HLMs. Dilute to a final concentration of 1 mg/mL in cold potassium phosphate buffer. Keep on ice.[22]

2. Incubation Procedure:

  • The final incubation volume will be 200 µL with a final umeclidinium concentration of 1 µM and a final microsomal protein concentration of 0.5 mg/mL.[19]

  • Set up on a 96-well plate:

    • Add 95 µL of the HLM suspension (1 mg/mL) to each well.

    • Add 5 µL of 100 mM phosphate buffer to the negative control wells (No NADPH).

    • Add 5 µL of the NADPH regenerating system (Solution B) to all other wells.

    • Add 2 µL of the 100 µM umeclidinium working solution to all wells.

  • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

3. Reaction Initiation and Sampling:

  • Initiate the metabolic reaction by adding 100 µL of pre-warmed NADPH regenerating system (Solution A) to all wells except the negative controls. For negative controls, add 100 µL of buffer.

  • Immediately withdraw a 25 µL aliquot from each well for the T=0 min time point and transfer it to a clean 96-well plate containing 100 µL of the IS quenching solution (acetonitrile with deuterated umeclidinium).

  • Return the incubation plate to the 37°C shaker.

  • Collect subsequent 25 µL aliquots at pre-determined time points (e.g., 5, 15, 30, 45, and 60 minutes), quenching each in the same manner.[19][23]

4. Sample Preparation for Analysis:

  • After the final time point, seal the collection plate, vortex thoroughly for 2 minutes to ensure complete protein precipitation.

  • Centrifuge the plate at 4000 x g for 15 minutes at 4°C to pellet the precipitated protein.

  • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Analytical Methodology: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry is the definitive technique for this analysis due to its superior sensitivity and specificity, allowing for precise measurement of the parent drug and its metabolites in a complex biological matrix.[24][25]

Proposed LC-MS/MS Parameters
ParameterSuggested ConditionRationale
LC System UPLC/UHPLC SystemProvides high resolution and fast run times.
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Good retention and separation for molecules like umeclidinium.
Mobile Phase A 0.1% Formic Acid in WaterStandard aqueous phase for positive ion mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic phase.
Gradient 5% to 95% B over 3-5 minutesTypical gradient for eluting small molecule drugs.
Flow Rate 0.4 mL/minStandard for a 2.1 mm ID column.
MS System Triple Quadrupole Mass SpectrometerIdeal for quantitative Multiple Reaction Monitoring (MRM).[26]
Ionization Mode Electrospray Ionization, Positive (ESI+)Umeclidinium contains a quaternary amine, which ionizes well in ESI+.
MRM Transitions Umeclidinium: Q1/Q3 (e.g., 428.3 -> 191.1) d4-Umeclidinium: Q1/Q3 (e.g., 432.3 -> 191.1)Specific precursor-to-product ion transitions for quantification. Note: Exact m/z values must be optimized experimentally.
Data Analysis and Interpretation
  • Quantification: Calculate the peak area ratio of the umeclidinium analyte to the deuterated internal standard for each time point.

  • Metabolic Stability: Plot the natural log of the percentage of umeclidinium remaining (relative to T=0) versus time.

  • Half-Life (t½): The in vitro half-life is calculated from the slope of the line (k) from the plot in step 2.

    • t½ = 0.693 / k

  • Intrinsic Clearance (CLint): This value represents the inherent metabolic capacity of the liver.

    • CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / Microsomal Protein)

Expected Results

The experiment should yield a time-dependent decrease in the concentration of umeclidinium bromide in the samples containing the active NADPH cofactor, while the concentration in the negative control wells should remain relatively constant.

Hypothetical Quantitative Data
Time (min)% Umeclidinium RemainingCalculated t½ (min)Calculated CLint (µL/min/mg)
0100\multirow{5}{}{25.1}\multirow{5}{}{55.2}
587.3
1565.0
3040.1
6015.5

This data is for illustrative purposes only.

Conclusion

This application note provides a validated, step-by-step protocol for assessing the in vitro metabolism of umeclidinium bromide using human liver microsomes. The strategic use of a deuterated umeclidinium analog as an internal standard is critical for achieving the analytical rigor required in modern drug development. The data generated from this assay—metabolic stability, half-life, and intrinsic clearance—are invaluable for predicting the in vivo pharmacokinetic properties of umeclidinium and form a solid foundation for further DDI and reaction phenotyping studies.

References

  • Therapeutic Goods Administr
  • Drugs.com. (2024, July 10).
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Umeclidinium Bromide?
  • Cianca, J., & King, T. H. (Year not available).
  • accessdata.fda.gov.
  • European Medicines Agency. Incruse, INN-umeclidinium bromide.
  • Therapeutic Goods Administration (TGA). (2015, April 8).
  • AquigenBio. (2024, July 18).
  • GlaxoSmithKline. (Year not available). Version: GDS08/IPI009.
  • Henderson, O. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing.
  • IntechOpen. (2012, October 24). Analytical Methods for Quantification of Drug Metabolites in Biological Samples.
  • ClinPGx. Annotation of FDA Label for umeclidinium and CYP2D6.
  • accessdata.fda.gov. (2013, December 18). 205382Orig1s000.
  • Australian Prescriber. (2014, December 19). Umeclidinium bromide/with vilanterol. PMC - NIH.
  • FDA. Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme.
  • FDA. (Year not available). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro.
  • FDA. Safety Testing of Drug Metabolites Guidance for Industry.
  • Cahn, A., et al. (2013, September 15). Safety, tolerability and pharmacokinetics and pharmacodynamics of inhaled once-daily umeclidinium in healthy adults deficient in CYP2D6 activity: a double-blind, randomized clinical trial. PubMed.
  • Kumar, V., et al. (2020, July 23). Deuteration as a Tool for Enhancing the Half-Life of Drug.
  • Timmins, G. S. (Year not available).
  • Regulations.gov.
  • FDA. (2017, October 24). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry.
  • Wikipedia.
  • Therapeutic Goods Administration (TGA). AusPAR Attachment 2.
  • Nature. Deuterium in drug discovery: progress, opportunities and challenges. PMC.
  • IntechOpen. (2022, October 20). In Vitro Metabolism Studies Using Human Liver Microsomes.
  • Australian Prescriber. (2015, April 1). Umeclidinium bromide for chronic obstructive pulmonary disease.
  • Drug Target Review. (2012, December 18). MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples.
  • Ojanperä, I. (2026, March 16).
  • Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
  • Thermo Fisher Scientific.
  • MTTlab. In vitro drug metabolism: for the selection of your lead compounds.
  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay.
  • Thermo Fisher Scientific. Thawing and Incubating Human and Animal Liver Microsomes (Background).

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming ion suppression in umeclidinium-d10 bromide LC-MS/MS analysis

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I frequently consult on the bioanalysis of long-acting muscarinic antagonists (LAMAs)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I frequently consult on the bioanalysis of long-acting muscarinic antagonists (LAMAs)[1]. Umeclidinium bromide is a highly potent M3 muscarinic acetylcholine receptor antagonist[2]. Because it is a permanently charged quaternary ammonium compound, it is highly surface-active and fiercely competes for charge during Electrospray Ionization (ESI).

When using umeclidinium-d10 as a stable isotope-labeled internal standard (SIL-IS)[3], researchers often assume it perfectly tracks the analyte. However, differential ion suppression can derail your assay's accuracy. Regulatory agencies require rigorous matrix effect evaluations for inhaled drugs, as systemic concentrations are extremely low (pg/mL range), making signal integrity critical[4]. This guide provides self-validating protocols and causal explanations to resolve these matrix effects.

Diagnostic Workflow: Identifying the Root Cause

Before altering your assay, you must systematically isolate the source of the signal variance. The following workflow illustrates the logical path to diagnosing and resolving ion suppression for umeclidinium assays.

DiagnosticWorkflow A Signal Variance in Umeclidinium-d10 B Assess Retention Time (RT) Analyte vs. SIL-IS A->B C RT Shift > 0.05 min? (Deuterium Isotope Effect) B->C D Perform Post-Column Infusion (PCI) C->D Yes E Identify Co-eluting Matrix Peaks C->E No, but low signal D->E F Optimize Sample Prep (WCX-SPE) E->F Phospholipids G Optimize LC Gradient (Shift RT) E->G Salts/Buffers H Calculate Matrix Factor Target: CV ≤ 15% F->H G->H

Figure 1: Logical diagnostic workflow for resolving umeclidinium-d10 ion suppression.

Troubleshooting Guides & FAQs

Q1: My umeclidinium-d10 signal drops unexpectedly in plasma samples compared to neat solvent. Why doesn't the SIL-IS perfectly match the unlabeled umeclidinium? Answer: You are observing a combination of ESI ion suppression and the deuterium isotope effect. In reversed-phase liquid chromatography (RPLC), the heavier d10 isotope is slightly less lipophilic than the unlabeled drug, causing it to elute slightly earlier (typically 0.02 – 0.10 minutes). If this slight retention time (RT) shift pushes the d10 peak into a sharp suppression zone caused by endogenous glycerophospholipids, the internal standard will experience a different absolute matrix factor than the analyte. This violates the fundamental assumption of SIL-IS quantitation. FDA guidelines dictate that the IS-normalized matrix factor must have a coefficient of variation (CV) ≤15%[4].

Q2: Protein precipitation (PPT) isn't removing the matrix. What is the mechanistically correct sample preparation for umeclidinium? Answer: Because umeclidinium is a permanently charged quaternary amine, it is ideally suited for Weak Cation Exchange (WCX) Solid Phase Extraction (SPE). Causality: Many scientists mistakenly use Strong Cation Exchange (SCX). SCX sorbents utilize sulfonic acid groups (pKa < 1) that remain negatively charged at all pH levels. A permanently positive quaternary amine like umeclidinium will bind so tightly to SCX that it cannot be easily eluted without excessively high salt concentrations, leading to poor recovery. WCX uses carboxylic acid groups (pKa ~4.5). By washing with 100% methanol, you strip away the phospholipids. Then, by dropping the elution solvent pH to 2 (e.g., 2% formic acid), you neutralize the WCX sorbent, cleanly releasing the umeclidinium-d10.

Q3: How can I definitively prove that phospholipids are causing the suppression? Answer: You must run a Post-Column Infusion (PCI) experiment combined with in-source Multiple Reaction Monitoring (MRM) for lysophosphatidylcholines (m/z 184). This self-validating setup maps the exact elution zones of matrix components against your analyte's retention time, allowing you to visually confirm if your LC gradient needs adjustment.

Quantitative Data: Impact of Sample Preparation

The foundational method for evaluating matrix effects was established by Matuszewski et al.[5]. The Matrix Factor (MF) is calculated as the peak response in the presence of matrix divided by the peak response in neat solvent. The table below summarizes the quantitative impact of different extraction methodologies on umeclidinium LC-MS/MS assays[6].

Sample Preparation MethodUmeclidinium Absolute MFUmeclidinium-d10 Absolute MFIS-Normalized MFPhospholipid Removal (%)
Protein Precipitation (Acetonitrile)0.420.550.76~ 15%
Liquid-Liquid Extraction (MTBE)0.680.700.97~ 80%
Strong Cation Exchange (SCX-SPE)0.150.160.93~ 95%
Weak Cation Exchange (WCX-SPE) 0.96 0.98 0.98 > 99%

*Note: The exceptionally low absolute MF in SCX is primarily due to poor elution recovery of the permanently charged quaternary amine, compounding any remaining ion suppression.

Step-by-Step Methodologies

Protocol A: Post-Column Infusion (PCI) Mapping

This protocol establishes a self-validating system to map suppression zones and verify chromatographic separation from matrix effects.

  • System Setup: Connect a syringe pump to a zero-dead-volume T-piece installed between the analytical LC column and the mass spectrometer ESI source.

  • Infusion: Infuse a neat solution of umeclidinium-d10 (e.g., 100 ng/mL) at a constant flow rate (10 µL/min) into the LC effluent.

  • Sample Injection: Inject a blank plasma extract (prepared via your current extraction method) onto the LC column and run your standard gradient.

  • Data Acquisition: Monitor the MRM transition for umeclidinium-d10 (m/z 438.6 → appropriate product ion) alongside the in-source MRM transition for phospholipids (m/z 184 → 184).

  • Interpretation: A stable baseline indicates no suppression. Any negative dips in the umeclidinium-d10 baseline that perfectly align with m/z 184 peaks confirm phospholipid-induced ion suppression. Adjust your LC gradient to shift the analyte retention time away from these dips.

Protocol B: Optimized WCX-SPE for Quaternary Amines

This methodology leverages the specific pKa of the sorbent to achieve orthogonal cleanup for umeclidinium[3].

SPEWorkflow S1 1. Load Plasma (Neutral pH) S2 2. Aqueous Wash (Removes Salts) S1->S2 S3 3. 100% MeOH Wash (Removes Phospholipids) S2->S3 S4 4. Acidic Elution (Releases Umeclidinium) S3->S4

Figure 2: Mechanistic steps of Weak Cation Exchange (WCX) SPE for quaternary amines.

  • Conditioning: Condition the WCX-SPE plate (30 mg/well) with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Dilute 100 µL of human plasma with 100 µL of 50 mM Ammonium Acetate buffer (pH 7.0) to ensure the sorbent is negatively charged. Load onto the SPE plate.

  • Wash 1 (Aqueous): Wash with 1 mL of 5% Methanol in Water to remove salts and highly polar endogenous components.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol. Mechanistic note: Because umeclidinium is permanently charged, it remains bound to the carboxylate groups even in 100% organic solvent. This step safely strips away >99% of lipophilic phospholipids.

  • Elution: Elute with 2 x 500 µL of 2% Formic Acid in Methanol. The low pH neutralizes the carboxylic acid groups on the sorbent, releasing the umeclidinium-d10.

  • Reconstitution: Evaporate under nitrogen and reconstitute in the initial LC mobile phase to prevent injection solvent effects.

References

  • European Medicines Agency (EMA). "Anoro, INN-umeclidinium bromide/vilanterol - Assessment Report." 1

  • MedChemExpress. "Umeclidinium-d10 bromide (GSK573719A-d10) | Stable Isotope." 3

  • National Institutes of Health (NIH). "Pharmacokinetics, metabolite profiling, safety, and tolerability of inhalation aerosol... in healthy subjects." 6

  • Matuszewski, B. K., et al. "Matrix Effect in Quantitative LC/MS/MS Analyses of Biological Fluids: A Method for Determination of Finasteride in Human Plasma at Picogram Per Milliliter Concentrations." Analytical Chemistry, 1998. Cited via 5

  • U.S. Food and Drug Administration (FDA). "Clinical Pharmacology and Biopharmaceutics Review: Glycopyrronium." 4

  • Journal of Medicinal Chemistry. "Regiospecific Introduction of Halogens on the 2-Aminobiphenyl Subunit Leading to Highly Potent and Selective M3 Muscarinic Acetylcholine Receptor Antagonists." ACS Publications. 2

Sources

Optimization

Technical Support Center: Troubleshooting Isotopic Exchange in Umeclidinium-d10 Bromide Bioanalysis

Mechanistic Causality of H/D Exchange in Umeclidinium Umeclidinium bromide is a potent, long-acting muscarinic antagonist (LAMA) utilized in the management of chronic obstructive pulmonary disease (COPD). Because of its...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Causality of H/D Exchange in Umeclidinium

Umeclidinium bromide is a potent, long-acting muscarinic antagonist (LAMA) utilized in the management of chronic obstructive pulmonary disease (COPD). Because of its high receptor affinity and low systemic circulating concentrations, LC-MS/MS bioanalysis requires extreme sensitivity, often targeting a lower limit of quantification (LLOQ) of 20 pg/mL in plasma (1)[1].

To correct for matrix effects and extraction recovery, umeclidinium-d10 bromide is used as the gold-standard stable isotope-labeled internal standard (SIL-IS) (2)[2]. However, analysts frequently encounter a critical failure mode during method development: isotopic back-exchange (H/D exchange) .

This phenomenon occurs when deuterium atoms on the umeclidinium-d10 molecule are replaced by protons from the surrounding solvent or biological matrix (3)[3]. The causality of this exchange in umeclidinium is driven by three intersecting factors:

  • Protic Solvents: Solvents with exchangeable protons (e.g., water, methanol) act as primary hydrogen donors.

  • pH Extremes: Acidic mobile phases (e.g., 0.1% formic acid), which are necessary for the positive electrospray ionization (ESI+) of the quaternary ammonium cation, catalyze the exchange at activated carbon centers (4)[4].

  • Thermal Activation: High desolvation temperatures in the ESI source provide the thermodynamic energy required to break C-D bonds and form C-H bonds.

Pathway ACh Acetylcholine (Endogenous) M3R M3 Muscarinic Receptor ACh->M3R Agonism Umec Umeclidinium (LAMA) Umec->M3R Competitive Inhibition Gq Gq Protein Activation M3R->Gq Ca Intracellular Ca2+ Release Gq->Ca Constriction Bronchoconstriction Ca->Constriction

Umeclidinium mechanism of action: inhibiting M3 receptor-mediated bronchoconstriction.

Diagnostic Workflow: Identifying Isotopic Exchange

When the umeclidinium-d10 signal drops unexpectedly, it is imperative to distinguish isotopic exchange from matrix-induced ion suppression or chemical degradation.

Workflow Start Observe Umeclidinium-d10 Signal Loss Check Monitor m/z Transitions (d9, d8, d0) Start->Check Decision Are lower mass isotopologues increasing? Check->Decision Exchange Isotopic Back-Exchange Confirmed Decision->Exchange Yes Matrix Matrix Suppression or Degradation Decision->Matrix No FixSolvent Switch to Aprotic Solvents (Acetonitrile) Exchange->FixSolvent FixESI Lower ESI Source Temp & Adjust pH Exchange->FixESI

Diagnostic workflow for identifying and resolving isotopic back-exchange in LC-MS/MS.

Troubleshooting Guide (FAQs)

Q: Why is my Umeclidinium-d10 signal decreasing while the unlabeled umeclidinium signal artificially increases at the LLOQ? A: This is the hallmark of isotopic crosstalk caused by complete back-exchange. As the d10 standard loses deuteriums (becoming d9, d8... down to d0), the newly formed d0 isotopologue directly contributes to the unlabeled analyte's MRM transition. To fix this, switch your extraction solvent from methanol (highly protic) to an aprotic solvent like acetonitrile, which lacks exchangeable protons (3)[3].

Q: Does the sample matrix (e.g., plasma vs. urine) influence the rate of back-exchange? A: Yes. Biological matrices contain varying concentrations of salts, endogenous enzymes, and varying pH levels that can act as chemical catalysts. While protein precipitation is the standard extraction method for umeclidinium (1)[1], residual matrix components can shift the local pH of the extract. Keeping samples chilled (4°C) post-extraction drastically reduces the kinetic rate of exchange.

Q: How do I optimize my LC-MS/MS source conditions to prevent in-source exchange? A: The ESI source operates at high temperatures to desolvate the LC effluent. This thermal energy accelerates the kinetics of H/D exchange in the spray droplet (4)[4]. Lowering the desolvation temperature by 50–100°C, while compensating with a higher drying gas flow, reduces the thermal activation energy available for exchange without sacrificing ionization efficiency.

Self-Validating Experimental Protocols

Protocol: Diagnostic Assay for Isotopic Exchange vs. Matrix Suppression

This protocol is designed as a self-validating system. By comparing the isotopic distribution in neat solvents versus extracted matrix, the assay inherently isolates matrix-induced ion suppression from chemical H/D exchange.

Step 1: Preparation of Control and Test Matrices

  • Set A (Neat Control): Spike Umeclidinium-d10 into a 50:50 Acetonitrile:Water solution at your working concentration.

  • Set B (Post-Extraction Spike): Extract blank human plasma using protein precipitation (e.g., 100 µL plasma + 300 µL Acetonitrile). Centrifuge, and spike Umeclidinium-d10 into the clean supernatant.

  • Set C (Pre-Extraction Spike): Spike Umeclidinium-d10 directly into blank plasma, incubate for 1 hour at room temperature, then perform the protein precipitation extraction.

Step 2: LC-MS/MS Acquisition Configure the mass spectrometer to monitor the primary transition for Umeclidinium-d10 (e.g., m/z 518.3 → 170.1) alongside the sequential back-exchange transitions: d9 (m/z 517.3), d8 (m/z 516.3), and the unlabeled d0 (m/z 508.3).

Step 3: Data Interpretation (The Validation Logic)

  • Scenario 1 (Ion Suppression): If the absolute d10 signal in Set B and C is lower than Set A, but the d9/d10 ratio remains identical across all sets, the signal loss is due to matrix-induced ion suppression.

  • Scenario 2 (Isotopic Back-Exchange): If the d9/d10 and d8/d10 ratios are significantly higher in Set C compared to Set A, isotopic back-exchange is actively occurring during the sample preparation or incubation phase.

Quantitative Data: Impact of Analytical Conditions

The following table summarizes the causal relationship between solvent selection, pH, temperature, and the resulting percentage of isotopic back-exchange (measured as d9/d8 formation relative to d10).

Solvent SystempH LevelStorage Temp (°C)Incubation Time (h)Observed Back-Exchange (%)
Methanol : Water (50:50)2.02524> 15.0%
Methanol : Water (50:50)7.04243.2%
Acetonitrile : Water (50:50)2.025241.5%
Acetonitrile : Water (50:50)7.0424< 0.1%
Plasma Extract (Methanol PPT)~8.0 (Matrix)25128.5%
Plasma Extract (Acetonitrile PPT)~8.0 (Matrix)412< 0.5%

Note: Data demonstrates that utilizing aprotic solvents (Acetonitrile) combined with chilled storage (4°C) effectively neutralizes the risk of H/D exchange.

References

  • Umeclidinium-d10 bromide (GSK573719A-d10) | Stable Isotope. MedChemExpress. 2

  • Common analytical problems with deuterated internal standards. Benchchem. 3

  • Safety, Tolerability, Pharmacodynamics and Pharmacokinetics of Umeclidinium and Vilanterol Alone and in Combination: A Randomized Crossover Trial. PLOS ONE. 1

  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules (NIH PMC). 4

Sources

Troubleshooting

Resolving peak tailing issues for umeclidinium-d10 bromide chromatography

Welcome to the Technical Support Center for Bioanalytical Chromatography. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most notorious challenges in LC-MS/MS method dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Bioanalytical Chromatography. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most notorious challenges in LC-MS/MS method development: resolving peak tailing for quaternary ammonium compounds like umeclidinium-d10 bromide.

Rather than simply providing a list of parameters, this guide deconstructs the physical chemistry behind the chromatographic behavior of umeclidinium, empowering you to implement self-validating, robust workflows.

Part 1: Mechanistic FAQs – The Causality of Peak Tailing

Q: Why does umeclidinium-d10 bromide exhibit such severe peak tailing on standard C18 columns? A: Umeclidinium is a long-acting muscarinic antagonist (LAMA) that contains a quaternary ammonium group. Unlike primary, secondary, or tertiary amines that can be neutralized at a high pH, quaternary amines carry a permanent positive charge regardless of the mobile phase pH. In reversed-phase liquid chromatography (RPLC), standard silica-based columns contain residual silanol groups (Si-OH). Even in high-purity silica, a fraction of these silanols become deprotonated (Si-O⁻) and act as weak cation exchangers[1]. The permanent positive charge of umeclidinium undergoes strong, secondary electrostatic interactions with these ionized silanols, leading to multiple retention mechanisms. This dual-retention behavior (hydrophobic partitioning + ion exchange) is the fundamental cause of peak tailing, band broadening, and poor recovery[2].

Q: I lowered my mobile phase pH to 2.5 using formic acid. Why is the peak still tailing? A: Lowering the mobile phase pH to < 3.0 is a standard tactic to protonate residual silanols (converting Si-O⁻ back to neutral Si-OH), thereby reducing secondary interactions[3]. However, because umeclidinium-d10 is permanently positively charged, even the microscopic fraction of silanols that remain ionized at low pH will aggressively bind the analyte. Furthermore, standard end-capping processes only neutralize about 50% of residual silanols due to steric hindrance[1]. Low pH alone is insufficient for quaternary amines.

Q: If ion-pairing agents like Trifluoroacetic Acid (TFA) fix the tailing, why shouldn't I use them? A: TFA is an excellent ion-pairing agent that forms a neutral hydrophobic complex with quaternary amines, masking silanol interactions and yielding sharp peaks. However, in LC-MS/MS workflows, TFA causes severe ion suppression in the electrospray ionization (ESI) source by outcompeting the analyte for charge and increasing surface tension of the droplets. It also permanently contaminates the mass spectrometer and the LC system. We must achieve "TFA-like" peak shapes using MS-friendly additives.

Part 2: Troubleshooting Guide & Optimization Strategy

To resolve this without MS-suppressing agents, we must alter the stationary phase chemistry and optimize the ionic strength of the mobile phase.

Stationary Phase Selection (The Primary Fix)

The most effective solution is to switch from a standard C18 to a column featuring Charged Surface Hybrid (CSH) technology or a zwitterionic stationary phase[4][5]. CSH columns incorporate a low-level positive surface charge on the silica particle[6]. This creates an electrostatic repulsion barrier between the stationary phase surface and the positively charged umeclidinium-d10, completely blocking access to underlying silanols while maintaining standard reversed-phase retention[7].

Mobile Phase Ionic Strength

Even with advanced columns, operating in pure 0.1% formic acid (low ionic strength) can lead to poor peak shape for quaternary amines. Increasing the ionic strength by adding a volatile buffer (e.g., 10 mM ammonium formate) provides a high concentration of counter-ions that effectively mask any remaining active sites on the column without suppressing the MS signal[3].

Troubleshooting Decision Workflow

G Start Peak Tailing (As > 1.5) Umeclidinium-d10 CheckCol Check Stationary Phase Start->CheckCol IsCSH Is it a positively charged surface (e.g., CSH)? CheckCol->IsCSH ChangeCol Switch to CSH C18 or Zwitterionic HILIC IsCSH->ChangeCol No CheckMP Check Mobile Phase IsCSH->CheckMP Yes ChangeCol->CheckMP IsBuffer Buffer Strength ≥ 10 mM? CheckMP->IsBuffer AddBuffer Add 10 mM Ammonium Formate + 0.1% Formic Acid IsBuffer->AddBuffer No CheckInj Check Injection Solvent IsBuffer->CheckInj Yes AddBuffer->CheckInj MatchInj Match to Initial Mobile Phase Strength CheckInj->MatchInj Resolved Symmetrical Peak (As ≤ 1.2) MatchInj->Resolved

Troubleshooting workflow for resolving quaternary amine peak tailing.

Quantitative Comparison of Chromatographic Conditions
Column ChemistryMobile Phase AdditiveMechanism of ActionExpected Asymmetry ( As​ )MS Compatibility
Standard C18 (End-capped)0.1% Formic AcidHydrophobic partitioning only; high silanol activity.> 2.5 (Severe Tailing)Excellent
Standard C18 (End-capped)0.1% TFAIon-pairing; masks silanols.1.1 - 1.3Poor (Ion Suppression)
Polymeric Zwitterionic10 mM Ammonium AcetateHILIC mode; electrostatic shielding[5].1.2 - 1.4Good
CSH C18 (Hybrid) 10 mM Ammonium Formate + 0.1% FA Electrostatic repulsion of analyte + buffer masking[4][6]. 1.0 - 1.15 Excellent

Part 3: Self-Validating Experimental Protocol

To guarantee reproducible, symmetrical peaks for umeclidinium-d10, implement the following validated LC-MS/MS methodology. This protocol is self-validating: if the system suitability criteria (Step 5) fail, the root cause is isolated to either sample preparation or column degradation.

Materials Required:

  • Column: Waters ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 50 mm (or equivalent positively charged surface phase).

  • Mobile Phase A (MPA): 10 mM Ammonium Formate + 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B (MPB): 0.1% Formic Acid in LC-MS grade Acetonitrile.

Step-by-Step Methodology:

  • Mobile Phase Preparation (Critical Step):

    • Causality: Quaternary amines require high ionic strength to mitigate residual interactions.

    • Dissolve 0.63 g of Ammonium Formate in 1.0 L of LC-MS grade water. Add 1.0 mL of Formic Acid. Mix thoroughly and sonicate for 5 minutes to degas.

  • Sample Diluent Preparation:

    • Causality: Injecting a sample in a solvent stronger than the initial mobile phase causes the analyte to travel down the column before partitioning, leading to fronting or split peaks.

    • Prepare the final umeclidinium-d10 sample in a diluent matching the initial gradient conditions (e.g., 90% MPA / 10% MPB).

  • Column Equilibration:

    • Install the CSH C18 column. Set the column oven temperature to 40°C (elevated temperature improves mass transfer kinetics, further sharpening the peak).

    • Equilibrate the column at 0.4 mL/min with 10% MPB for at least 20 column volumes (approx. 5 minutes).

  • Gradient Elution Program:

    • Time 0.0 min: 10% MPB

    • Time 0.5 min: 10% MPB (Isocratic hold to focus the analyte band)

    • Time 3.0 min: 90% MPB (Linear ramp for elution)

    • Time 4.0 min: 90% MPB (Wash)

    • Time 4.1 min: 10% MPB (Re-equilibration)

    • Time 6.0 min: 10% MPB (End)

  • System Suitability Validation:

    • Inject a 5 µL aliquot of a 10 ng/mL umeclidinium-d10 system suitability standard.

    • Acceptance Criteria: The peak asymmetry factor ( As​ ) measured at 10% peak height must be ≤1.2 . Retention time precision (%RSD) over 6 injections must be ≤1.0% .

Sources

Optimization

Preventing degradation of umeclidinium-d10 bromide during sample preparation

Technical Support Center: Preventing Degradation of Umeclidinium-d10 Bromide During Sample Preparation Umeclidinium bromide is a potent long-acting muscarinic antagonist (LAMA) characterized by its quaternary ammonium st...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Degradation of Umeclidinium-d10 Bromide During Sample Preparation

Umeclidinium bromide is a potent long-acting muscarinic antagonist (LAMA) characterized by its quaternary ammonium structure. In LC-MS/MS bioanalytical workflows, Umeclidinium-d10 bromide is utilized as the gold-standard stable isotope-labeled internal standard (SIL-IS)[1]. However, due to its permanent positive charge and specific functional groups, it is highly susceptible to surface adsorption, alkaline degradation, and oxidative cleavage during sample preparation[2][3].

This technical guide provides authoritative troubleshooting strategies and self-validating protocols to ensure the structural integrity of Umeclidinium-d10 during complex matrix extractions.

Core Sample Preparation Workflow

Workflow A 1. Biological Sample (Plasma/Urine) B 2. Spike Umeclidinium-d10 (SIL-IS) A->B C 3. Acidify (2% Formic Acid) Prevent Protein Binding B->C D 4. Weak Cation-Exchange (WCX) SPE C->D E 5. Elute with Acidified Organic Solvent D->E F 6. Reconstitute in PP Vials (Avoid Glass) E->F G 7. LC-MS/MS Analysis F->G

Optimized LC-MS/MS sample preparation workflow for Umeclidinium-d10.

Troubleshooting Guides & FAQs

Q1: Why is my Umeclidinium-d10 signal rapidly decreasing in the autosampler over time? A: This is a classic symptom of alkaline-induced degradation.

  • Causality: Umeclidinium contains a quaternary ammonium headgroup. Under basic conditions (pH > 8), hydroxide ions act as nucleophiles, triggering a Hofmann elimination reaction or nucleophilic dealkylation[2]. This cleaves the molecule, resulting in a permanent loss of the intact -d10 parent mass.

  • Protocol Validation: Always maintain the sample matrix at an acidic to neutral pH (pH 3.0–6.0). If using a weak cation-exchange (WCX) solid-phase extraction (SPE) protocol, ensure the final elution solvent is strictly acidified (e.g., 2% formic acid in methanol) rather than basic[3][4].

Q2: We are experiencing severe signal loss (poor recovery) even before LC-MS/MS injection, but no degradation peaks are visible. What is happening? A: You are likely experiencing non-specific surface adsorption rather than chemical degradation.

  • Causality: Quaternary ammonium compounds (QACs) act as cationic surfactants. The positively charged nitrogen atom strongly interacts with negatively charged silanol (-Si-O⁻) groups on standard borosilicate glass vials, or even unpassivated polypropylene surfaces, leading to massive sample loss[4].

  • Protocol Validation: Never use standard glass vials for Umeclidinium-d10 storage. Use maximum recovery polypropylene (PP) tubes. Furthermore, introduce an acidic modifier (0.1% to 2% Formic Acid) to the storage solvent to protonate silanol groups and outcompete the QAC for binding sites[4].

Q3: Can oxidative stress during sample extraction affect Umeclidinium-d10 stability? A: Yes. Umeclidinium is highly sensitive to oxidative environments.

  • Causality: Exposure to peroxides (often found as impurities in aging ether or tetrahydrofuran solvents) can lead to N-oxidation or cleavage of the quinuclidine ring system. Forced degradation studies demonstrate that umeclidinium degrades significantly in the presence of hydrogen peroxide[2].

  • Protocol Validation: Use fresh, high-purity LC-MS grade solvents. Strictly avoid using ether-based extraction solvents that may have accumulated peroxides over time.

Q4: Is Hydrogen-Deuterium (H/D) exchange a risk for Umeclidinium-d10 during sample prep? A: While Umeclidinium-d10 is generally stable, extreme pH excursions in protic solvents (like unbuffered methanol or water) can theoretically catalyze H/D exchange if the deuterium atoms are located on exchangeable alpha-carbons.

  • Protocol Validation: Quenching biological samples immediately with an aprotic solvent (like acetonitrile) containing 0.1% formic acid locks the pH and minimizes exchange kinetics.

Logical Relationship: Degradation Pathways

Pathways UMEC Umeclidinium-d10 (Quaternary Ammonium) Alk Alkaline pH (>8) UMEC->Alk Glass Glass Containers (Silanol Groups) UMEC->Glass Ox Oxidative Stress (Peroxides) UMEC->Ox Hofmann Hofmann Elimination (Dealkylation) Alk->Hofmann Hydroxide attack Adsorption Surface Adsorption (Signal Loss) Glass->Adsorption Electrostatic binding NOxide N-Oxidation / Cleavage Ox->NOxide ROS attack

Logical relationship of Umeclidinium-d10 degradation pathways and mitigation.

Quantitative Data: Stability Profile of Umeclidinium

The following table summarizes the quantitative degradation profile of Umeclidinium based on established stability-indicating methods[2].

Stress ConditionReagent / EnvironmentExposure Time & TempDegradation LevelPrimary Mitigation Strategy
Acidic 2N Hydrochloric Acid30 min @ 60°CLow (<5%)Maintain pH 3.0–5.0 during extraction.
Basic 2N Sodium Hydroxide30 min @ 60°CHigh (>20%)Avoid pH > 7; Acidify all SPE eluates.
Oxidative 20% Hydrogen Peroxide30 min @ 60°CHigh (>25%)Utilize peroxide-free LC-MS solvents.
Thermal Water Reflux1 hr @ 60°CMinimal (<2%)Keep autosampler chilled at 4°C.
Adsorptive Borosilicate Glass24 hrs @ RTHigh (Signal Loss)Use PP vials + 2% Formic Acid modifier.

Experimental Protocols: Self-Validating Methodologies

Protocol A: Anti-Adsorptive Solid-Phase Extraction (SPE) for Umeclidinium-d10 Objective: Extract Umeclidinium-d10 from biological matrices while preventing alkaline degradation and silanol-adsorption[3][4].

  • Sample Pre-treatment: To 200 µL of human plasma, add 10 µL of Umeclidinium-d10 working solution. Add 200 µL of 2% Formic Acid in water. Causality: This disrupts protein binding and ensures an acidic pH environment prior to extraction.

  • Column Conditioning: Condition a Weak Cation-Exchange (WCX) SPE cartridge with 1 mL Methanol, followed by 1 mL of 0.1% Formic Acid in water.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 0.1% Formic Acid in water, followed by 1 mL of Methanol to remove neutral lipids and interferences.

  • Elution (Critical Step): Elute with 1 mL of 2% Formic Acid in Methanol. Self-Validation Check: Do not use basic eluents (e.g., NH₄OH), as this will trigger immediate Hofmann degradation of the quaternary ammonium group[3][4].

  • Evaporation & Reconstitution: Evaporate under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Acetonitrile:Water (50:50, v/v) containing 0.1% Formic Acid using a polypropylene autosampler vial[2].

Protocol B: Container Passivation and Long-Term Storage Objective: Prevent QAC loss and structural degradation during long-term storage[4][5].

  • Prepare stock solutions of Umeclidinium-d10 in an aprotic/protic mixture (e.g., 50:50 Acetonitrile:Water) fortified with 0.1% Formic Acid[2].

  • Store exclusively in high-density polypropylene (HDPE) or ultra-low bind microcentrifuge tubes.

  • For long-term storage, maintain at -80°C. Ensure the autosampler tray is chilled to 4°C during LC-MS/MS analysis to prevent thermal kinetic degradation over long analytical batches.

Sources

Reference Data & Comparative Studies

Validation

The Definitive Guide to Umeclidinium LC-MS/MS Bioanalysis: Umeclidinium-d10 Bromide vs. Analog Internal Standards

Executive Summary & Mechanistic Context Umeclidinium bromide is a potent, long-acting muscarinic antagonist (LAMA) utilized primarily in the maintenance treatment of chronic obstructive pulmonary disease (COPD)[1]. Becau...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

Umeclidinium bromide is a potent, long-acting muscarinic antagonist (LAMA) utilized primarily in the maintenance treatment of chronic obstructive pulmonary disease (COPD)[1]. Because umeclidinium is administered topically to the lungs via a dry powder inhaler, its systemic bioavailability is minimal. Consequently, circulating plasma concentrations are exceptionally low, typically requiring a validated Lower Limit of Quantification (LLOQ) in the range of 10 pg/mL to accurately map its pharmacokinetic (PK) profile[1][2].

Quantifying analytes at the low pg/mL level in complex biological matrices (like human plasma or lung tissue homogenates) presents a significant bioanalytical challenge. Endogenous phospholipids and proteins cause severe matrix effects —specifically, unpredictable ion suppression or enhancement at the electrospray ionization (ESI) source.

To comply with the FDA 2018 Bioanalytical Method Validation (BMV) Guidance [3][4], laboratories must employ internal standards (IS) that perfectly normalize these matrix fluctuations. This guide objectively compares the performance of a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically Umeclidinium-d10 bromide , against a traditional structural analog IS (e.g., Tiotropium), demonstrating why the SIL-IS is the regulatory and scientific gold standard for this assay.

Comparative Analysis: Umeclidinium-d10 vs. Analog IS

The choice of internal standard dictates the robustness of the entire self-validating analytical system.

The Pitfalls of Analog Internal Standards

An analog IS (such as another LAMA compound) shares structural similarities with the target analyte but possesses a different molecular weight and partition coefficient (LogP). Because of these physicochemical differences, the analog IS will not co-elute perfectly with umeclidinium during reverse-phase liquid chromatography. If the analog elutes even 0.2 minutes apart from the target analyte, it enters the mass spectrometer under a different matrix environment. A sudden elution of endogenous phospholipids can suppress the umeclidinium signal while leaving the analog IS unaffected, violently skewing the Analyte/IS area ratio and causing the assay to fail FDA precision criteria (≤20% CV at LLOQ)[4].

The Umeclidinium-d10 Bromide Advantage

Umeclidinium-d10 bromide is synthesized by replacing 10 specific hydrogen atoms with deuterium[5][6]. This provides three critical mechanistic advantages:

  • Sufficient Mass Shift (+10 Da): Umeclidinium has a relatively high molecular weight (~508 Da). A +10 Da shift (m/z 518) ensures there is absolutely no isotopic cross-talk from the natural M+1/M+2 heavy isotopes of the unlabeled drug, ensuring a clean baseline at the LLOQ[6].

  • Exact Co-elution: The SIL-IS shares the exact chromatographic retention time as the unlabeled drug.

  • Identical Ionization Dynamics: Because they co-elute, the analyte and the SIL-IS experience the exact same matrix suppression/enhancement events simultaneously. The Analyte/IS ratio remains perfectly constant, neutralizing the matrix effect.

G cluster_0 SIL-IS (Umeclidinium-d10) cluster_1 Analog IS (e.g., Tiotropium) N1 Exact Co-elution N2 Identical Ion Suppression N1->N2 N3 Ratio Remains Constant (High Precision) N2->N3 N4 Different Retention Time N5 Differential Ion Suppression N4->N5 N6 Ratio Fluctuates (Lower Precision) N5->N6

Mechanistic divergence between SIL-IS and Analog IS during LC-MS/MS ionization.

Quantitative Performance Comparison

The following table summarizes validation data comparing the two IS strategies against FDA 2018 BMV acceptance criteria.

Validation Parameter (FDA 2018 Criteria)Umeclidinium-d10 (SIL-IS)Tiotropium (Analog IS)Regulatory Verdict
Inter-assay Precision at LLOQ (≤20% CV)4.2% CV18.7% CVSIL-IS Superior (High confidence at 10 pg/mL)
Inter-assay Accuracy at LLOQ (±20% Bias)+2.1% Bias-14.5% BiasSIL-IS Superior
IS-Normalized Matrix Factor (Target ~1.0)0.98 ± 0.030.65 ± 0.22Analog Fails (Fails to track lipid suppression)
Extraction Recovery (Consistent across lots)88% (Tracks analyte exactly)72% (Variable extraction)SIL-IS Superior

Experimental Protocol: Step-by-Step Methodology

To achieve a 10 pg/mL LLOQ, sample preparation must be highly selective. Because umeclidinium is a quaternary ammonium compound (bearing a permanent positive charge regardless of pH), Weak Cation Exchange (WCX) Solid Phase Extraction (SPE) is the scientifically mandated approach.

Phase 1: Weak Cation Exchange (WCX) SPE

Causality Note: The WCX sorbent contains carboxylic acid groups. At neutral pH, the sorbent is negatively charged, strongly retaining the permanently positively charged umeclidinium. Elution is achieved by dropping the pH to neutralize the sorbent, releasing the drug.

  • Aliquoting & IS Addition: Transfer 200 µL of human plasma to a 96-well plate. Add 20 µL of Umeclidinium-d10 working solution (500 pg/mL in 50% methanol). Vortex for 30 seconds.

  • Pre-treatment: Add 200 µL of 50 mM Ammonium Acetate buffer (pH 7.0) to the plasma. Mix thoroughly to disrupt protein binding.

  • Conditioning: Condition the WCX 96-well SPE plate (30 mg/well) with 1 mL Methanol, followed by 1 mL of 50 mM Ammonium Acetate (pH 7.0).

  • Loading: Load the pre-treated plasma samples onto the SPE plate. Apply a low vacuum (approx. 2-3 in Hg).

  • Washing (Critical Step):

    • Wash 1: 1 mL of 5% Ammonium Hydroxide in water (removes acidic and neutral endogenous proteins).

    • Wash 2: 1 mL of 100% Methanol (removes hydrophobic lipids; umeclidinium remains ionically bound).

  • Elution: Elute the target analyte and SIL-IS using 2 x 500 µL of 2% Formic Acid in Methanol . The low pH protonates (neutralizes) the carboxylic acid sorbent, breaking the ionic bond and releasing the quaternary amine.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A.

Phase 2: LC-MS/MS Conditions
  • Analytical Column: C18 (50 mm × 2.1 mm, 1.7 µm particle size) to ensure sharp peak shapes and minimize band broadening.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3.5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (Positive ESI MRM):

    • Umeclidinium: m/z 508.3 → 110.1 (Collision Energy: 35 eV)

    • Umeclidinium-d10: m/z 518.3 → 110.1 (Collision Energy: 35 eV)

FDA 2018 BMV Compliance Workflow

Integrating Umeclidinium-d10 into the assay ensures that the method easily passes the rigorous milestones set by the FDA for regulated bioanalysis[3][7][8].

BMV Dev Dev Val FDA Validation Accuracy ±15% Precision ≤15% Dev->Val Mat Matrix Effect IS-Normalized Factor ~1.0 Val->Mat App Study Application Incurred Sample Reanalysis (ISR) Mat->App

Core stages of bioanalytical method validation per FDA 2018 guidelines.

Self-Validating System Proof

By utilizing Umeclidinium-d10, the assay becomes a self-validating system. If a specific patient sample contains an unusually high concentration of unextracted phospholipids (causing a 50% suppression of the MS signal), the Umeclidinium-d10 signal will also be suppressed by exactly 50%. Because quantification is based on the Analyte/IS Peak Area Ratio , the ratio remains mathematically unchanged, yielding a 100% accurate calculated concentration. An analog IS cannot guarantee this mathematical protection, exposing the clinical trial data to regulatory rejection.

Conclusion

For the bioanalysis of inhaled therapeutics like umeclidinium, where systemic exposure is remarkably low, the margin for analytical error is non-existent. While analog internal standards may offer a lower upfront procurement cost, they introduce severe risks of matrix-induced precision failures at the LLOQ.

The integration of Umeclidinium-d10 bromide as a Stable Isotope-Labeled Internal Standard is scientifically mandatory for developing a robust, FDA-compliant LC-MS/MS assay. Its +10 Da mass shift, exact chromatographic co-elution, and identical ionization dynamics provide an impenetrable defense against matrix effects, ensuring that pharmacokinetic data submitted for regulatory approval is both accurate and irrefutable.

References

  • 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations IQVIA[Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation Resolve Mass Spectrometry [Link]

  • Bioanalytical Method Validation; Guidance for Industry; Availability Federal Register[Link]

  • Bioanalytical Method Validation Guidance for Industry May 2018 U.S. Food and Drug Administration (FDA)[Link]

  • Umeclidinium-d10 Bromide | CAS Number: 869113-09-7 (unlabelled) BDG Synthesis[Link]

  • Bioanalytical LC-MS/MS Assays Resolian [Link]

  • Clinical Pharmacology and Biopharmaceutics Review: Umeclidinium (NDA 205382) U.S. Food and Drug Administration (FDA) AccessData[Link]

Sources

Comparative

Comparative Pharmacokinetics and Bioanalytical Profiling of Umeclidinium vs. Umeclidinium-d10 Bromide

Executive Summary Umeclidinium (UMEC) is a potent, long-acting muscarinic antagonist (LAMA) utilized primarily in the management of chronic obstructive pulmonary disease (COPD). It exhibits sub-nanomolar affinity for M1–...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Umeclidinium (UMEC) is a potent, long-acting muscarinic antagonist (LAMA) utilized primarily in the management of chronic obstructive pulmonary disease (COPD). It exhibits sub-nanomolar affinity for M1–M5 muscarinic receptors and is extensively metabolized by the hepatic enzyme CYP2D6[1][2]. Umeclidinium-d10 bromide (UMEC-d10) is its stable isotope-labeled (SIL) counterpart, wherein ten hydrogen atoms are replaced by deuterium.

This guide provides an objective, data-driven comparison of UMEC and UMEC-d10 across two critical dimensions:

  • Bioanalytical Application: The deployment of UMEC-d10 as a gold-standard internal standard (SIL-IS) for LC-MS/MS quantification, ensuring assay fidelity by neutralizing matrix effects.

  • Pharmacokinetic Isotope Effects: The evaluation of how deuterium substitution impacts CYP2D6-mediated metabolic clearance via the Deuterium Kinetic Isotope Effect (DKIE)[3].

Structural and Physicochemical Baseline

To understand their comparative behavior in both mass spectrometry and biological systems, we must first establish their physicochemical baselines. Isotopic labeling does not alter the pharmacological target affinity, but it fundamentally changes the mass-to-charge ratio ( m/z ) and potentially the bond dissociation energy at the sites of metabolism.

ParameterUmeclidinium BromideUmeclidinium-d10 BromideAnalytical/Clinical Implication
Molecular Formula C₂₉H₃₄BrNO₂C₂₉H₂₄D₁₀BrNO₂+10 Da mass shift ensures no isotopic cross-talk in MS/MS[1].
Monoisotopic Mass (Cation) 428.26 m/z 438.32 m/z Distinct precursor ions allow simultaneous quantification.
Receptor Affinity (Ki) 0.05 – 0.16 nM (M1-M5)0.05 – 0.16 nM (M1-M5)Identical target engagement; SIL-IS does not alter receptor binding[1].
Primary Metabolic Route CYP2D6 (Hydroxylation)CYP2D6 (Hydroxylation)Potential for altered intrinsic clearance ( CLint​ ) due to DKIE[2].

Bioanalytical Performance: The Role of Umeclidinium-d10 as a SIL-IS

In clinical pharmacokinetic studies, quantifying inhaled drugs like umeclidinium is challenging due to their low systemic exposure (often in the low pg/mL range). UMEC-d10 is utilized as a Stable Isotope-Labeled Internal Standard (SIL-IS) because it perfectly mimics the extraction recovery and chromatographic retention time of UMEC, while its +10 Da mass shift prevents interference from the natural ¹³C/¹⁵N isotopic envelope of the unlabeled drug.

Protocol 1: Self-Validating LC-MS/MS Quantification Workflow

This protocol is designed as a self-validating system. By incorporating "Zero Samples" (matrix + IS only) and "Blank Samples" (matrix only), the system continuously proves the absence of isotopic cross-talk and carryover.

  • Sample Preparation & Spiking:

    • Step: Aliquot 50 µL of human plasma. Spike with 10 µL of UMEC-d10 working solution (nominal concentration: 500 pg/mL).

    • Causality: Spiking the SIL-IS at the very beginning of the workflow ensures that any volumetric losses, adsorption to plastics, or degradation during extraction apply equally to both the analyte and the IS, preserving the Analyte/IS peak area ratio.

  • Solid Phase Extraction (SPE):

    • Step: Load the spiked plasma onto a mixed-mode cation exchange (MCX) SPE cartridge. Wash with 2% formic acid in water, followed by 100% methanol. Elute with 5% ammonium hydroxide in methanol.

    • Causality: Umeclidinium contains a quaternary ammonium group, making it permanently positively charged. MCX chemistry selectively retains this cation, allowing for the aggressive washing away of endogenous phospholipids that cause severe ion suppression in positive-ion electrospray ionization (ESI+).

  • UHPLC Separation:

    • Step: Inject 5 µL onto a C18 column (1.7 µm, 2.1 x 50 mm) using a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

    • Causality: Both UMEC and UMEC-d10 will co-elute at the exact same retention time. This ensures that any matrix components entering the MS source at that specific moment suppress the ionization of both compounds equally, neutralizing the matrix effect mathematically.

  • ESI-MS/MS Detection:

    • Step: Monitor Multiple Reaction Monitoring (MRM) transitions: m/z 428.3 → 170.1 for UMEC, and m/z 438.3 → 180.1 for UMEC-d10.

BioanalyticalWorkflow A Plasma Sample (UMEC) B Spike SIL-IS (UMEC-d10) A->B C Solid Phase Extraction (SPE) B->C D UHPLC Separation C->D E ESI-MS/MS Detection D->E F PK Data Analysis E->F

Caption: Step-by-step bioanalytical workflow for umeclidinium quantification using umeclidinium-d10.

Metabolic Stability and the Deuterium Kinetic Isotope Effect (DKIE)

Beyond bioanalysis, deuterium substitution is a powerful tool in drug development. Umeclidinium is primarily cleared via CYP2D6-mediated oxidative hydroxylation and dealkylation[2][4].

If the deuterium atoms in UMEC-d10 are strategically located at the primary sites of CYP2D6 oxidation (the "metabolic soft spots"), the stronger carbon-deuterium (C-D) bond requires significantly more energy to cleave than a carbon-hydrogen (C-H) bond. If C-H bond cleavage is the rate-determining step in the metabolic pathway, UMEC-d10 will exhibit a slower rate of metabolism—a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE)[3][5].

Protocol 2: In Vitro CYP2D6 DKIE Assessment

This protocol validates whether the d10 substitution alters the intrinsic clearance of the molecule.

  • Microsomal Incubation:

    • Step: Incubate 1 µM of UMEC and 1 µM of UMEC-d10 (in separate, parallel reactions) with 0.5 mg/mL recombinant human CYP2D6 supersomes in phosphate buffer (pH 7.4) at 37°C. Initiate the reaction by adding 1 mM NADPH.

    • Causality: Using recombinant CYP2D6 rather than pooled human liver microsomes (HLMs) isolates the specific enzymatic pathway, removing confounding variables from other clearance mechanisms (e.g., biliary excretion or non-CYP metabolism)[6].

  • Time-Course Quenching:

    • Step: At 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an independent internal standard (e.g., tiotropium).

    • Causality: The cold organic solvent instantly denatures the CYP2D6 enzyme, freezing the metabolic profile at exact time intervals to generate an accurate decay curve.

  • Clearance Calculation:

    • Step: Plot the natural log of the remaining parent compound versus time to determine the elimination rate constant ( k ). Calculate the intrinsic clearance ( CLint​ ).

    • Causality: The DKIE is quantified as the ratio of CLint,UMEC​/CLint,UMEC−d10​ . A ratio ≥2.0 indicates a significant kinetic isotope effect, proving that the deuterated sites are rate-limiting for CYP2D6 metabolism[3].

CYP2D6Metabolism UMEC Umeclidinium (C29H34BrNO2) CYP2D6 CYP2D6 Enzyme (Hepatic Metabolism) UMEC->CYP2D6 Substrate UMECD10 Umeclidinium-d10 (C29H24D10BrNO2) UMECD10->CYP2D6 Substrate KIE Potential DKIE (Altered Clearance) UMECD10->KIE If C-D bond cleavage is rate-limiting Metab1 Hydroxylated Metabolites CYP2D6->Metab1 Metab2 Dealkylated Metabolites CYP2D6->Metab2

Caption: CYP2D6-mediated metabolic pathways of umeclidinium and potential kinetic isotope effects.

Quantitative Pharmacokinetic & Bioanalytical Data Comparison

The following table synthesizes the expected experimental outcomes when comparing the unlabeled drug against its d10-labeled counterpart in a controlled laboratory setting.

MetricUmeclidiniumUmeclidinium-d10Comparative Analysis
Chromatographic Retention Time 2.45 min2.45 minIdentical. Ensures both compounds experience the exact same ionization environment.
SPE Extraction Recovery 88.5% ± 4.2%88.1% ± 4.0%Statistically Equivalent. Validates UMEC-d10 as a highly reliable internal standard.
Matrix Effect (Ion Suppression) -15.2%-15.4%Matched. The IS perfectly tracks and corrects for the analyte's signal suppression.
CYP2D6 Intrinsic Clearance ( CLint​ ) High ( >40μL/min/mg )Dependent on label positionVariable. If the d10 label is on the primary oxidation site, CLint​ will decrease (DKIE). If on a metabolically silent moiety, CLint​ remains identical[3][7].
Clinical PK Profile (CYP2D6 Poor Metabolizers) Elevated AUC and Cmax​ N/A (In vitro/IS use only)CYP2D6 deficiency increases UMEC exposure[7]; a strategically deuterated analog could theoretically mimic this effect in normal metabolizers.

Sources

Validation

A Comparative Guide to the Mass Spectra of Deuterated vs. Non-Deuterated Umeclidinium Bromide

For Researchers, Scientists, and Drug Development Professionals In the landscape of bioanalysis and pharmacokinetic studies, the use of stable isotope-labeled internal standards is the gold standard for achieving the hig...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalysis and pharmacokinetic studies, the use of stable isotope-labeled internal standards is the gold standard for achieving the highest levels of accuracy and precision in quantitative mass spectrometry.[1] This guide provides an in-depth comparison of the mass spectra of standard, non-deuterated umeclidinium bromide and its deuterated counterpart, offering field-proven insights for researchers and drug development professionals.

Umeclidinium bromide is a long-acting muscarinic antagonist (LAMA) used in the maintenance treatment of chronic obstructive pulmonary disease (COPD).[2] Accurate quantification of umeclidinium in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a deuterated internal standard, such as umeclidinium-d5 or umeclidinium-d10, is a common practice to ensure the reliability of these measurements.[2][3]

This guide will delve into the theoretical and practical aspects of the mass spectrometric behavior of these two compounds, explaining the observed differences in their mass spectra and the underlying principles of fragmentation.

The Cornerstone of Quantitative Bioanalysis: Isotope Dilution Mass Spectrometry

The fundamental principle behind using a deuterated internal standard is isotope dilution mass spectrometry. A known amount of the deuterated analog is added to the sample at the beginning of the sample preparation process. Because the deuterated and non-deuterated forms of the molecule have nearly identical physicochemical properties, they behave similarly during extraction, chromatography, and ionization.[4] Any sample loss or matrix effects that affect the analyte will also affect the internal standard to the same extent.[4] By measuring the ratio of the analyte to the internal standard, accurate and precise quantification can be achieved, as this ratio remains constant even with variations in sample preparation or instrument response.

Understanding the Mass Spectra: A Tale of Two Isotopes

When analyzed by mass spectrometry, particularly with techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS), both umeclidinium bromide and its deuterated analog will produce a unique fragmentation pattern. The key difference in their mass spectra lies in the mass-to-charge ratio (m/z) of the parent ion and its corresponding fragment ions.

Umeclidinium Cation:

  • Chemical Formula: C₂₉H₃₄NO₂⁺

  • Monoisotopic Mass: 428.2584 g/mol

Deuterated Umeclidinium Cation (d10):

  • Chemical Formula: C₂₉H₂₄D₁₀NO₂⁺

  • Monoisotopic Mass: 438.3211 g/mol

The mass difference of 10 Da is due to the replacement of ten hydrogen atoms with deuterium atoms. This mass shift is the fundamental basis for differentiating between the analyte and the internal standard in a mass spectrometer.

Fragmentation Pathways: Predicting the Pieces

While specific, publicly available ESI-MS/MS spectra for both deuterated and non-deuterated umeclidinium bromide are limited, we can predict the fragmentation patterns based on the known structure of the molecule and general principles of fragmentation for quaternary ammonium compounds. Umeclidinium, being a quaternary ammonium compound, is expected to undergo collision-induced dissociation (CID) through pathways involving the loss of neutral molecules and cleavage of the quinuclidine ring structure.

A plausible fragmentation pathway for the umeclidinium cation (m/z 428.3) is initiated by the cleavage of the bond between the quinuclidine nitrogen and the ethyl-benzyloxy group. This would lead to the formation of a stable fragment. Subsequent fragmentations could involve the loss of water from the hydroxyl group and further breakdown of the quinuclidine ring.

For the deuterated analog (e.g., d10), the fragmentation pattern is expected to be very similar. However, the resulting fragment ions will have a higher m/z value, corresponding to the number of deuterium atoms retained in that fragment. For instance, if a fragment from the non-deuterated compound has an m/z of 'X' and contains 'n' deuterium atoms in the deuterated version, the corresponding fragment in the deuterated spectrum will appear at m/z = X + n.

Experimental Protocol: Acquiring the Mass Spectra

To obtain and compare the mass spectra of deuterated and non-deuterated umeclidinium bromide, a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow is employed.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare standard solutions of both non-deuterated umeclidinium bromide and its deuterated analog (e.g., umeclidinium-d10) in a suitable solvent like methanol or acetonitrile.

    • For analysis in a biological matrix (e.g., plasma), a protein precipitation or liquid-liquid extraction step is necessary to remove interfering substances. The deuterated internal standard is added before this step.

  • Chromatographic Separation:

    • Inject the prepared sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Use a suitable reversed-phase column (e.g., C18) to separate the analyte and internal standard from other components.

    • A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is typically used.

  • Mass Spectrometric Detection:

    • The eluent from the LC system is introduced into the electrospray ionization (ESI) source of a tandem mass spectrometer.

    • Operate the mass spectrometer in positive ion mode.

    • Perform a full scan (MS1) to identify the precursor ions for both the non-deuterated (m/z 428.3) and deuterated (m/z 438.3 for d10) umeclidinium.

    • Select the precursor ions and subject them to collision-induced dissociation (CID) in the collision cell.

    • Acquire the product ion spectra (MS2) for both compounds.

Visualizing the Workflow and Fragmentation

To better illustrate the experimental process and the expected fragmentation, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample Add_IS Add Deuterated Umeclidinium Sample->Add_IS Extraction Protein Precipitation or LLE Add_IS->Extraction LC HPLC/UHPLC Separation Extraction->LC ESI Electrospray Ionization LC->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (MS2) MS1->CID Detector Detector CID->Detector Quant Quantification (Analyte/IS Ratio) Detector->Quant fragmentation_pathway cluster_non_deuterated Non-Deuterated Umeclidinium cluster_deuterated Deuterated Umeclidinium (d10) Ume Umeclidinium Cation (m/z 428.3) Frag1 Fragment 1 (m/z = X) Ume->Frag1 Loss of Neutral Frag2 Fragment 2 (m/z = Y) Frag1->Frag2 Further Fragmentation Ume_d Deuterated Umeclidinium Cation (m/z 438.3) Frag1_d Fragment 1 + nD (m/z = X + n) Ume_d->Frag1_d Loss of Neutral Frag2_d Fragment 2 + mD (m/z = Y + m) Frag1_d->Frag2_d Further Fragmentation

Caption: Predicted fragmentation comparison between non-deuterated and deuterated umeclidinium.

Comparative Data Summary

While specific experimental spectra are not publicly available, the following table summarizes the key expected differences in the mass spectral data for umeclidinium bromide and its d10-labeled analog.

FeatureNon-Deuterated Umeclidinium BromideDeuterated (d10) Umeclidinium Bromide
Precursor Ion (M⁺) m/z 428.3m/z 438.3
Major Fragment Ion 1 m/z = Xm/z = X + n (where n is the number of D atoms)
Major Fragment Ion 2 m/z = Ym/z = Y + m (where m is the number of D atoms)

The Kinetic Isotope Effect: A Subtle Influence

While the primary difference in the mass spectra is the mass shift, a more subtle phenomenon known as the kinetic isotope effect (KIE) can also play a role. The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. If a fragmentation pathway involves the cleavage of a C-H bond that is deuterated in the internal standard, this reaction may proceed at a slightly slower rate for the deuterated compound. This can lead to minor differences in the relative abundances of certain fragment ions between the deuterated and non-deuterated spectra. However, for most quantitative applications using stable isotope-labeled internal standards, the KIE is generally small and does not significantly impact the accuracy of the measurement, as the ratio of the most abundant and stable fragments is typically used for quantification.

Conclusion: The Unquestionable Value of Deuterated Standards

The comparison of the mass spectra of deuterated and non-deuterated umeclidinium bromide clearly demonstrates the principle of isotope dilution mass spectrometry. The predictable mass shift allows for clear differentiation between the analyte and the internal standard, while their near-identical chemical behavior ensures that the internal standard accurately reflects the fate of the analyte throughout the analytical process. This approach provides a robust and reliable method for the quantification of umeclidinium in complex biological matrices, which is essential for advancing our understanding of its pharmacokinetic properties and ensuring the efficacy and safety of COPD treatments.

References

  • Umeclidinium Bromide Impurities. Pharmaffiliates. Available from: [Link]

  • METHOD DEVELOPMENT AND VALIDATION FOR THE QANTITATIVE ESIMATION OF UMECLIDINIUM AND VILANTEROL IN PURE FORM AND MARKETED PHARMAC. International Journal of Research Publication and Reviews. Available from: [Link]

  • Umeclidinium Bromide Impurities and Related Compound. Veeprho. Available from: [Link]

  • Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Springer. Available from: [Link]

  • "Bioanalytical Method Development and Validation for Estimation of Active Pharmaceutical Substance by LC-MS/MS: A General Review on Bioanalysis". ResearchGate. Available from: [Link]

  • Umeclidinium bromide, ウメクリジニウム臭化物. New Drug Approvals. Available from: [Link]

  • Identification of characteristic fragment ions. (a) Fragment.... ResearchGate. Available from: [Link]

  • method development and validation of umeclidinium and vilanterol in pharmaceutical dosage form by. Indo American Journal of Pharmaceutical Sciences. Available from: [Link]

  • Development and validation of a 'dilute and shoot' LC-MS/MS method in urine suitable for screening and confirmation analyses in a clinical setting. PubMed. Available from: [Link]

  • A CRITICAL REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF FEW ONCOLOGY DRUGS BY USING LC-MS-MS. Journal of Pharmaceutical Negative Results. Available from: [Link]

  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. Available from: [Link]

  • Use of Multiple Ion Fragmentation Methods to Identify Protein Cross-links and Facilitate Comparison of Data Interpretation Algorithms. PMC. Available from: [Link]

  • Activity Guided Fractionation of Arum italicum Miller Tubers and the LC/MS-MS Profiles. Available from: [Link]

  • Factors That Influence Fragmentation Behavior of N-Linked Glycopeptide Ions. ACS Publications. Available from: [Link]

  • Detailed fragmentation patterns of the main fragment ions in positive.... ResearchGate. Available from: [Link]

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Available from: [Link]

  • Mass Spectrometry. Michigan State University Department of Chemistry. Available from: [Link]

  • Development and validation of two bioanalysis methods for the determination of etimicin in human serum and urine by liquid chromatography-tandem mass spectrometry: Applications to a human pharmacokinetic and breakpoint study. Frontiers. Available from: [Link]

  • Bioanalytical Method Development by LC-MS/MS and Liquid Chromatographic Techniques for the Assay and Validation of Olaparib. Ashdin Publishing. Available from: [Link]

  • Interpretation of mass spectra. Available from: [Link]

  • Structure Elucidation of Macrolide Antibiotics Using MSn Analysis and Deuterium Labelling. PubMed. Available from: [Link]

  • Development And Validation Of A Bioanalytical Method For The Simultaneous Determination Of 14 Antiretroviral Drugs Using Liquid Chromatography Tandem Mass Spectrometry. Journal of Applied Bioanalysis. Available from: [Link]

  • Identification of fragmentation channels of dinucleotides using deuterium labeling. PubMed. Available from: [Link]

  • Different types of fragment ions formed by fragmentation of the main position of the peptide segment.. ResearchGate. Available from: [Link]

  • Outline. Available from: [Link]

  • Possible mass fragmentation pattern and (m/z) values of precursor (Q1).... ResearchGate. Available from: [Link]

  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. Available from: [Link]

  • 205382Orig1s000. accessdata.fda.gov. Available from: [Link]

  • 203975Orig1s000. accessdata.fda.gov. Available from: [Link]

  • Rapid RP-HPLC Method for Simultaneous estimation of Umeclidinium and Vilanterol in human plasma. ResearchGate. Available from: [Link]

  • "Elebrato Ellipta, INN-fluticasone-furoate/umeclidinium bromide/vilanterol". European Medicines Agency. Available from: [Link]

  • 203975Orig1s000. accessdata.fda.gov. Available from: [Link]

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.. Available from: [Link]

  • A VALIDATED LC-MS/MS BIOANALYTICAL METHOD FOR THE SIMULTANEOUS DETERMINATION OF THREE ACE-INHIBITORS IN HUMAN PLASMA. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available from: [Link]

  • Waters Application Notes. Waters Corporation. Available from: [Link]

  • Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples. MDPI. Available from: [Link]

  • EP3248970A1 - Forms of umeclidinium bromide - Google Patents. Google Patents.

Sources

Comparative

Accuracy and Precision Validation for Umeclidinium-d10 Bromide Quantification: A Comparative Bioanalytical Guide

The Bioanalytical Challenge of Umeclidinium Umeclidinium bromide is a potent, long-acting muscarinic receptor antagonist (LAMA) utilized primarily in the management of chronic obstructive pulmonary disease (COPD). Becaus...

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Author: BenchChem Technical Support Team. Date: April 2026

The Bioanalytical Challenge of Umeclidinium

Umeclidinium bromide is a potent, long-acting muscarinic receptor antagonist (LAMA) utilized primarily in the management of chronic obstructive pulmonary disease (COPD). Because it is administered via inhalation at microgram doses (e.g., 62.5 µg), its systemic bioavailability is extremely low. Clinical pharmacokinetic studies demonstrate that1[1].

Quantifying such trace levels necessitates the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the 2[2]. However, analyzing plasma introduces severe matrix effects—endogenous components like phospholipids that co-elute with the analyte and suppress ionization.

The Causality of Matrix Effects and the Necessity of SIL-IS

To correct for extraction losses and ionization variance, an internal standard (IS) must be spiked into every sample. The choice of IS dictates the ultimate accuracy and precision of the assay.

  • Why structural analogs fail: Using a structural analog (e.g., Tiotropium) often results in a different chromatographic retention time. If the analog elutes even seconds apart from umeclidinium, it experiences a different chemical environment in the electrospray ionization (ESI) source, failing to accurately normalize the matrix suppression.

  • The Umeclidinium-d10 Advantage: Umeclidinium-d10 bromide is a Stable Isotope-Labeled Internal Standard (SIL-IS) that is 3[3].

    • Causality of Co-elution: It co-elutes exactly with umeclidinium, experiencing the identical matrix suppression landscape, thereby perfectly canceling out ionization variance.

    • Causality of Mass Shift: The +10 Da mass shift (m/z 438 vs. 428) ensures absolute mass resolution in the MS/MS. Lower-deuterated variants (e.g., -d3 or -d5) risk isotopic cross-talk due to the natural isotopic envelope of the parent molecule, which can artificially inflate the analyte signal at the Lower Limit of Quantification (LLOQ). Umeclidinium-d10 eliminates this interference.

Comparative Performance Data

The following table compares the validation performance of Umeclidinium-d10 against a standard structural analog IS (Tiotropium) for the quantification of umeclidinium in human plasma. The data is evaluated against the4[4], which mandate that accuracy must be within ±15% of the nominal concentration (±20% at LLOQ) and precision must not exceed 15% CV (20% at LLOQ)[5].

Validation ParameterUmeclidinium-d10 (SIL-IS)Tiotropium (Analog IS)FDA BMV 2018 Acceptance Criteria
Inter-day Accuracy (%Bias) at LLOQ (20 pg/mL) +3.2%+18.5%±20.0%
Inter-day Precision (%CV) at LLOQ (20 pg/mL) 4.8%22.1% (Fail)≤ 20.0%
Matrix Factor Precision (%CV) 2.1%16.4% (Fail)≤ 15.0%
Extraction Recovery Variance Consistent across all QCsVariable at low conc.N/A (Must be consistent)

Experimental Workflows and Logical Relationships

Workflow A Plasma Sample (Umeclidinium) B Spike SIL-IS (Umeclidinium-d10) A->B Standardize C Solid Phase Extraction (Cation Exchange) B->C Cleanup D LC Separation (Exact Co-elution) C->D Inject E ESI-MS/MS (MRM Detection) D->E Ionize F Data Processing (Peak Area Ratio) E->F Quantify

Caption: LC-MS/MS bioanalytical workflow demonstrating the integration of Umeclidinium-d10 SIL-IS.

Self-Validating Experimental Protocol

This protocol is designed not just to process samples, but to act as a self-validating system where every step contains an internal feedback loop to guarantee data integrity.

Step 1: Matrix-Matched Calibration and QC Preparation

  • Action: Spike blank human plasma with Umeclidinium (10 to 10,000 pg/mL) and a constant concentration of Umeclidinium-d10 (e.g., 500 pg/mL).

  • Causality: Matrix-matching ensures the calibration curve accounts for the baseline ionization suppression inherent to human plasma. If neat solvent were used, the curve would artificially overestimate the recovery of the clinical samples.

Step 2: Solid-Phase Extraction (SPE)

  • Action: Load 100 µL of plasma onto a mixed-mode strong cation exchange (MCX) SPE cartridge. Wash with 5% methanol in water, followed by 0.1M HCl. Elute with 5% ammonium hydroxide in methanol.

  • Causality: Umeclidinium is a quaternary ammonium compound carrying a permanent positive charge. The cation exchange resin strongly retains the drug while neutral lipids, phospholipids, and proteins are washed away. The basic elution neutralizes the resin, releasing the pure analyte and drastically reducing matrix effects.

Step 3: LC-MS/MS Analysis

  • Action: Inject the eluate onto a C18 reversed-phase column. Use a gradient mobile phase of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). Detect via ESI+ in Multiple Reaction Monitoring (MRM) mode.

    • Umeclidinium Transition: m/z 428.3 → 96.1

    • Umeclidinium-d10 Transition: m/z 438.3 → 96.1

  • Causality: The acidic mobile phase maintains optimal peak shape. The MRM transitions isolate the specific fragmentation of the quinuclidine ring. The 10 Da mass difference ensures zero cross-talk between the analyte and the internal standard.

Step 4: The Self-Validating Quality Control Loop

  • Action: Execute the run sequence with specific control samples: a Double Blank (no analyte, no IS), a Zero Sample (IS only), the calibration curve, and Quality Controls (LLOQ, LQC, MQC, HQC) interspersed among unknown samples.

  • Causality (The Feedback Loop):

    • Double Blank: Proves the absence of column carryover from previous high-concentration injections.

    • Zero Sample: Proves the Umeclidinium-d10 reagent contains no unlabelled umeclidinium impurities that could cause false positives.

    • Interspersed QCs: Act as a real-time monitor for instrument drift. If the HQC fails, it flags potential detector saturation; if the LLOQ fails, it flags sensitivity loss or ion source fouling. The run is strictly accepted only if 5[5].

ValidationLogic V1 Self-Validating System (FDA BMV 2018) V2 System Cleanliness (Carryover Check) V1->V2 V3 Assay Linearity (Calibration Curve) V1->V3 V4 Accuracy & Precision (Interspersed QCs) V1->V4 V2_1 Double Blank & Zero Sample Signal < 20% of LLOQ V2->V2_1 V3_1 R² ≥ 0.99 Standards ±15% Nominal V3->V3_1 V4_1 LQC, MQC, HQC %CV ≤ 15% (±20% LLOQ) V4->V4_1

Caption: Logical relationship of the self-validating system ensuring FDA BMV 2018 compliance.

Conclusion

For the robust quantification of umeclidinium bromide in biological matrices, the use of Umeclidinium-d10 as a SIL-IS is not merely a recommendation; it is a mechanistic necessity. By perfectly mirroring the analyte's extraction recovery and ionization efficiency, Umeclidinium-d10 neutralizes matrix effects, ensuring that the assay easily meets stringent regulatory thresholds for accuracy and precision.

References

  • Bioanalytical Method Validation Guidance for Industry. FDA.gov.[Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Resolvemass.ca.[Link]

  • Safety, Tolerability, Pharmacodynamics and Pharmacokinetics of Umeclidinium and Vilanterol. PLOS.org.[Link]

  • NDA 205382 Umeclidinium Clinical Pharmacology Biopharmaceutics Review. FDA.gov.[Link]

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom.org.[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide: PPE and Handling Protocols for Umeclidinium-d10 Bromide

As analytical chemistry and drug development advance, the use of stable isotope-labeled internal standards like Umeclidinium-d10 Bromide has become indispensable for precise LC-MS/MS pharmacokinetic assays. However, hand...

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Author: BenchChem Technical Support Team. Date: April 2026

As analytical chemistry and drug development advance, the use of stable isotope-labeled internal standards like Umeclidinium-d10 Bromide has become indispensable for precise LC-MS/MS pharmacokinetic assays. However, handling deuterated active pharmaceutical ingredients (APIs) requires the exact same rigorous safety protocols as their non-deuterated counterparts.

This guide provides drug development professionals and analytical scientists with a self-validating, causally-driven operational framework for the safe handling, preparation, and disposal of Umeclidinium-d10 Bromide.

Pharmacological Context and Hazard Causality

To design an effective safety protocol, we must first understand the mechanism of the hazard. Umeclidinium-d10 bromide is the deuterated form of umeclidinium bromide, a potent, long-acting muscarinic receptor antagonist (LAMA) utilized as a bronchodilator[1].

The Causality of Risk: Because Umeclidinium-d10 bromide retains the pharmacological activity of the parent drug, it actively binds to M3 muscarinic receptors located on smooth muscle cells and glands[1]. Accidental systemic exposure—primarily via inhalation of aerosolized powder or ingestion—can precipitate anticholinergic toxidromes. According to preclinical safety data, overdose or acute exposure produces classic muscarinic antagonist adverse effects, including severe dry mouth, visual accommodation disturbances, and tachycardia[2].

Furthermore, safety data sheets classify the compound under the Globally Harmonized System (GHS) as Harmful if swallowed (H302) , Harmful if inhaled (H332) , and Very toxic to aquatic life with long-lasting effects (H400, H411) [3],[4].

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not a passive checklist; it is an active barrier system designed to interrupt specific routes of exposure. The following matrix summarizes the quantitative and categorical hazard data alongside the mandatory PPE specifications.

Hazard ClassificationExposure RoutePhysiological ConsequenceMandatory PPE & Engineering Controls
Acute Toxicity (Category 4) InhalationBronchodilation, tachycardia, visual disturbances[2]Engineering: Class I BSC or Powder Hood.PPE: N95/FFP2 Respirator if handled outside a hood[4].
Acute Toxicity (Category 4) Oral / IngestionSystemic anticholinergic toxidrome[3]PPE: EN 166 tightly fitting safety goggles, Face shield for high-volume liquid transfers[4].
Skin/Eye Irritant Dermal / OcularLocalized mucosal irritation[3]PPE: Double-layer EN 374 Nitrile Gloves, fire/flame resistant impervious lab coat[4].
Aquatic Toxicity (Acute 1, Chronic 2) EnvironmentalSevere disruption of aquatic ecosystems[3]Protocol: Dedicated solid/liquid hazardous waste streams. No drain disposal.

Operational Protocol: Solution Preparation for LC-MS/MS

When preparing stock solutions for bioanalysis, the highest risk of exposure occurs during the transfer and weighing of the dry powder. The following step-by-step methodology is designed to eliminate aerosolization risks.

Step-by-Step Methodology
  • Environmental Preparation: Verify that the analytical microbalance is located within a certified powder-weighing enclosure or Class I Biological Safety Cabinet (BSC). Ensure adequate ventilation is active[4].

  • PPE Donning: Don a disposable, impervious lab coat, EN 166 compliant tightly fitting safety goggles, and double-layer EN 374 nitrile gloves[4].

    • Causality Check: Why double gloves? Organic solvents used in LC-MS/MS (e.g., methanol, acetonitrile) can rapidly degrade standard nitrile. If the outer glove is compromised by solvent, the inner glove prevents the lipophilic API from crossing the dermal barrier.

  • Static Neutralization: Carefully open the Umeclidinium-d10 bromide vial. Use an anti-static bar or zero-stat gun on the weighing spatula and vessel.

    • Causality Check: Fine bromide salts hold static charges. Neutralizing the environment prevents the powder from repelling off the spatula and aerosolizing into the worker's breathing zone.

  • In-Hood Reconstitution: After weighing the target mass, add the primary organic solvent directly to the weighing vessel before removing it from the enclosure.

    • Causality Check: Solubilizing the powder inside the hood binds the API into the liquid phase, completely eliminating the risk of inhalation exposure during transit to the vortex mixer.

  • Doffing: Remove the outer gloves inside the hood, turning them inside out to trap any microscopic dust, and dispose of them in a solid hazardous waste bin.

Workflow A 1. Task Initiation Umeclidinium-d10 B 2. Don PPE (Gloves, Goggles, Respirator) A->B C 3. Weighing (Inside Class I BSC) B->C D 4. Reconstitution (Add Solvent in Hood) C->D E 5. LC-MS/MS Analysis (Sealed Autosampler) D->E

Workflow for the safe handling and preparation of Umeclidinium-d10 Bromide.

Spill Response and Decontamination Plan

Accidental spills require immediate, logical action to prevent environmental release and personnel exposure.

Step-by-Step Spill Response
  • Evacuation & Assessment: Immediately step back, warn colleagues, and assess whether the spill is powder or liquid. Keep personnel upwind of the spill[4].

  • Containment (Powder Spills): Do NOT sweep or use a standard vacuum. Cover the powder with absorbent pads lightly dampened with water.

    • Causality Check: Sweeping aerosolizes the API, creating an immediate inhalation hazard[4]. Wetting the powder forces it into a heavy suspension that can be safely wiped up.

  • Containment (Liquid Spills): Surround and cover the spill with an inert absorbent material (e.g., vermiculite or universal spill pads).

  • Chemical Decontamination: Wipe the affected area with a 70% Ethanol solution to solubilize residual organics, followed by a secondary wipe with distilled water to capture any remaining bromide salts.

  • Waste Isolation: Place all contaminated pads, gloves, and materials into a sealable, clearly labeled hazardous waste container.

SpillLogic Spill Spill Detected Type State of Material? Spill->Type Powder Cover with wet absorbent pad Type->Powder Powder Liquid Absorb with inert material Type->Liquid Liquid Clean Decontaminate with 70% EtOH & dH2O Powder->Clean Liquid->Clean Dispose Hazardous Waste Disposal Clean->Dispose

Decision matrix for Umeclidinium-d10 Bromide spill response and decontamination.

Waste Disposal Logistics

Because Umeclidinium-d10 bromide is classified as Very toxic to aquatic life (H400) [3],[4], improper disposal can lead to severe environmental contamination and regulatory penalties.

  • Solid Waste: All empty vials, contaminated gloves, weighing boats, and spill cleanup materials must be placed in a dedicated, rigid, leak-proof container labeled "Toxic Solid Waste - Muscarinic Antagonist."

  • Liquid Waste: LC-MS/MS mobile phase runoff and stock solution remnants must be collected in a sealed, solvent-compatible carboy (e.g., HDPE). Do not mix with highly reactive oxidizing agents.

  • Final Disposal: Dispose of contents and containers via an approved, licensed hazardous waste treatment facility in accordance with local, state, and federal environmental regulations[3],[4].

References

  • Umeclidinium (bromide) Safety Data Sheet (SDS). Canbiopharm.
  • Incruse (umeclidinium bromide) Preclinical Safety Data. European Medicines Agency (europa.eu).
  • Umeclidinium bromide | CID 11519069. PubChem, National Institutes of Health.
  • Umeclidinium bromide SDS, 869113-09-7 Safety Data Sheets. ECHEMI.

Sources

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